3-Bromo-6-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOHWUZAXJDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563669 | |
| Record name | 3-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-96-5 | |
| Record name | 3-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-6-methoxyquinoline: A Technical Guide to Its Physical Properties for Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-6-methoxyquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a structured summary of its physicochemical characteristics, detailed experimental protocols for their determination, and insights into its potential biological mechanism of action.
Core Physical Properties
This compound (CAS No. 14036-96-5) is a pale yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below. It is important to note that while some experimental data is available for structurally similar compounds, certain properties for this compound are based on predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |
| Molecular Weight | 238.08 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | No experimental data available. The melting point of the similar compound 3-benzyl-6-bromo-2-methoxyquinoline is 82-83 °C.[4][5] | N/A |
| Boiling Point | 318.3 ± 22.0 °C (Predicted) | [1][6] |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [1][6] |
| pKa | 2.57 ± 0.14 (Predicted) | [1][6] |
| Solubility | No quantitative data available. Expected to be soluble in various organic solvents. The structurally related 5,7-dibromo-8-hydroxyquinoline is reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[7] | N/A |
| Storage | Sealed in a dry environment at room temperature.[1][6] | N/A |
Experimental Protocols
To ensure the generation of reliable and reproducible data for this compound, the following detailed experimental protocols for determining key physical properties are recommended.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and accurate technique for this determination.[1][8][9][10]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp instrument) equipped with a digital thermometer and a viewing lens.[10]
-
Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded. This range represents the melting point of the sample. A narrow range (0.5-1.0 °C) is indicative of high purity.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in various solvents.[2][11][12][13][14]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, methanol, DMSO, acetone, chloroform).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand undisturbed to allow the undissolved solid to settle. Centrifugation can be employed for more efficient separation.
-
Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a prepared calibration curve.
-
Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of mg/mL or mol/L.
Potential Biological Activity and Signaling Pathway
Quinoline derivatives are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities. Several studies have indicated that substituted quinolines, including bromo- and methoxy-derivatives, can function as inhibitors of topoisomerase enzymes.[15][16][17][18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.
Based on this evidence, a plausible mechanism of action for this compound in a therapeutic context, particularly in oncology, is the inhibition of topoisomerase I (Topo I).
Caption: Hypothetical signaling pathway of this compound as a Topoisomerase I inhibitor.
Experimental Workflow for Physical Property Determination
The systematic determination of the physical properties of a novel compound like this compound is a fundamental step in its characterization. The following workflow outlines a logical sequence of experiments.
Caption: A logical workflow for the synthesis, purification, and physical property determination of this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scbt.com [scbt.com]
- 4. 3-benzyl-6-bromo-2-methoxyquinoline CAS 654655-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 [chemicalbook.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. youtube.com [youtube.com]
- 14. chem.ws [chem.ws]
- 15. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-methoxyquinoline: Structure, Bonding, and Synthetic Insights
This technical guide provides a comprehensive overview of 3-Bromo-6-methoxyquinoline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical structure, bonding characteristics, and a proposed synthetic pathway. Furthermore, it presents a predictive analysis of its spectroscopic data and explores its potential role in drug discovery, particularly as a modulator of key cellular signaling pathways.
Chemical Structure and Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The structure is characterized by a bromine atom at the 3-position and a methoxy group at the 6-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14036-96-5[1] |
| Molecular Formula | C₁₀H₈BrNO[1] |
| Molecular Weight | 238.08 g/mol [1] |
The presence of the electronegative nitrogen atom in the quinoline ring, along with the bromo and methoxy substituents, significantly influences the molecule's electronic distribution, reactivity, and potential for biological activity. The bromine atom at the 3-position provides a reactive site for further functionalization through various cross-coupling reactions, making it a valuable intermediate in organic synthesis.[2]
Chemical Bonding and Molecular Geometry
The core of this compound is the planar quinoline ring system, which is aromatic in nature. The bonding within this heterocyclic scaffold involves a delocalized π-electron system across both the benzene and pyridine rings. The nitrogen atom is sp² hybridized, contributing one electron to the π-system.
While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline, provides insight into the expected bond lengths and angles of the core structure.[3] The C-Br bond introduces a region of electrophilicity, while the methoxy group at the 6-position acts as an electron-donating group, influencing the reactivity of the benzene portion of the ring system.
Synthesis of this compound
Below is a diagram illustrating a proposed synthetic workflow.
References
An In-depth Technical Guide to 3-Bromo-6-methoxyquinoline (CAS Number: 14036-96-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxyquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom and a methoxy group to the quinoline scaffold can significantly influence its physicochemical properties and biological efficacy, making it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for further investigation. This technical guide provides a comprehensive overview of the properties, synthesis, and potential hazards of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted from computational models and should be confirmed by experimental data.
| Property | Value | Source |
| CAS Number | 14036-96-5 | |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Boiling Point | 318.3 ± 22.0 °C (Predicted) | |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.57 ± 0.14 (Predicted) | |
| Storage | Sealed in dry, room temperature | [2] |
| IUPAC Name | This compound | |
| SMILES | COC1=CC2=C(C=C1)N=C(C=C2)Br |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines. A possible route to this compound could involve the reaction of p-anisidine with a glycerol derivative in the presence of an oxidizing agent and a dehydrating agent, followed by bromination.
Materials:
-
p-Anisidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., carbon tetrachloride)
-
A radical initiator (e.g., benzoyl peroxide)
Procedure:
-
Synthesis of 6-methoxyquinoline: A mixture of p-anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent is heated. The reaction is highly exothermic and should be controlled carefully. After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline. The product is then purified by steam distillation or recrystallization.[3]
-
Bromination of 6-methoxyquinoline: The purified 6-methoxyquinoline is dissolved in a suitable solvent, such as carbon tetrachloride. N-Bromosuccinimide and a catalytic amount of a radical initiator are added to the solution. The mixture is then refluxed until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted quinoline derivative.
References
Spectroscopic Profile of 3-Bromo-6-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-6-methoxyquinoline (CAS No. 14036-96-5), a substituted quinoline of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₈BrNO, with a molecular weight of approximately 238.08 g/mol .[1] The spectroscopic data presented below are essential for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | s | - |
| H-4 | Data not available | s | - |
| H-5 | Data not available | d | Value not available |
| H-7 | Data not available | dd | Value not available |
| H-8 | Data not available | d | Value not available |
| OCH₃ | Data not available | s | - |
Note: Specific experimental ¹H NMR data for this compound was not found in the provided search results. Expected chemical shifts would be in the aromatic region (7.0-9.0 ppm) and around 3.8-4.0 ppm for the methoxy group protons, based on data for similar quinoline derivatives.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| OCH₃ | Data not available |
Note: Specific experimental ¹³C NMR data for this compound was not found in the provided search results. Expected chemical shifts for the quinoline ring carbons would appear in the range of 100-160 ppm, with the carbon attached to the bromine atom (C-3) and the carbon bearing the methoxy group (C-6) showing characteristic shifts. The methoxy carbon would be expected around 55 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1620-1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |
| ~1250-1200 | Strong | Aryl-O-CH₃ asymmetric stretch |
| ~1050-1000 | Medium | Aryl-O-CH₃ symmetric stretch |
| Below 800 | Medium-Strong | C-Br stretch |
Note: Specific experimental IR data for this compound was not found in the provided search results. The table presents expected absorption bands based on the known frequencies for quinoline and methoxy- and bromo-substituted aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Ion Assignment |
| 237 | ~100% | [M]⁺• (with ⁷⁹Br) |
| 239 | ~98% | [M+2]⁺• (with ⁸¹Br) |
Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization:
-
ESI: Suitable for obtaining the protonated molecular ion [M+H]⁺.
-
EI: A "hard" ionization technique that can provide information about the molecular ion and fragmentation patterns.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
Synthesis of 3-Bromo-6-methoxyquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-6-methoxyquinoline, a crucial intermediate in the development of various pharmaceutical compounds. This document details established methodologies, offering insights into different strategic approaches for the synthesis of this key molecule. The strategic introduction of a bromine atom at the 3-position and a methoxy group at the 6-position of the quinoline scaffold opens avenues for further molecular elaboration through various cross-coupling reactions.
Core Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies:
-
Construction of the Quinoline Ring System: Building the quinoline core with the desired bromine and methoxy substituents already incorporated into the precursors. The Skraup synthesis is a classic and adaptable method for this approach.
-
Functionalization of a Pre-existing Quinoline Core: This involves the synthesis of 6-methoxyquinoline followed by regioselective bromination at the 3-position. This strategy relies on controlling the selectivity of the bromination reaction on an activated quinoline ring.
This guide will explore both strategies, providing detailed experimental protocols and comparative data.
Synthesis Route 1: Skraup Synthesis of 6-Methoxyquinoline and Subsequent Bromination
This two-stage approach first involves the synthesis of 6-methoxyquinoline using the Skraup reaction, followed by a regioselective bromination step to introduce the bromine atom at the 3-position.
Stage 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction
The Skraup synthesis is a well-established method for synthesizing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[1]
Reaction Pathway:
Caption: Skraup synthesis of 6-Methoxyquinoline.
Experimental Protocol:
A method for synthesizing 6-methoxyquinoline involves the following steps[1]:
-
In a molar ratio, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid are added to 1 part of p-methoxyaniline.
-
Concentrated sulfuric acid is slowly added dropwise.
-
The mixture is heated to 140°C and refluxed for 8-8.5 hours.
-
After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of 5.5.
-
The resulting mixture is worked up by removing resinous material, filtering the solid, and washing with distilled water and then ethyl acetate.
-
The organic phases are combined, and the solvent is removed by reduced pressure distillation to yield 6-methoxyquinoline.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio/Volume | Role |
| p-Methoxyaniline | 1 part | Starting material |
| Glycerol | 4.3-4.5 parts | Carbon source |
| p-Methoxy nitrobenzene | 0.50-0.54 part | Oxidizing agent |
| Ferrous sulfate | 0.20-0.25 part | Inhibitor |
| Boric acid | 1.0-1.3 parts | Inhibitor |
| Concentrated Sulfuric Acid | Variable | Catalyst/Dehydrating agent |
| Reaction Conditions | ||
| Temperature | 140 °C | |
| Reaction Time | 8-8.5 hours | |
| Yield | 65-66% |
Stage 2: Bromination of 6-Methoxyquinoline
The introduction of a bromine atom at the 3-position of the 6-methoxyquinoline ring can be challenging due to the directing effects of the nitrogen atom and the methoxy group, which typically favor substitution at other positions.[2] However, specific conditions can be employed to achieve the desired regioselectivity. A common strategy for achieving 3-halogenation is via a Sandmeyer-type reaction starting from the corresponding 3-aminoquinoline.
Reaction Pathway:
Caption: Synthesis of this compound via Sandmeyer reaction.
Experimental Protocol (Hypothetical, based on similar reactions):
This protocol is based on the general principles of the Sandmeyer reaction for the synthesis of 3-bromoquinoline.[2]
-
Nitration of 6-Methoxyquinoline: 6-Methoxyquinoline is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which is then reduced to an amino group. The conditions must be carefully controlled to favor substitution at the 3-position, although other isomers are likely to form.
-
Reduction to 3-Amino-6-methoxyquinoline: The nitro-substituted 6-methoxyquinoline is reduced to 3-amino-6-methoxyquinoline using a reducing agent such as tin(II) chloride in hydrochloric acid.
-
Diazotization and Sandmeyer Reaction:
-
3-Amino-6-methoxyquinoline is dissolved in an aqueous solution of hydrobromic acid.
-
The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.
-
The reaction mixture is warmed to room temperature and then heated to ensure complete reaction.
-
The product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.
-
Synthesis Route 2: Multi-step Synthesis Building the Quinoline Ring
This approach involves constructing the quinoline ring from acyclic or simpler cyclic precursors that already contain the necessary functionalities or can be easily converted to them. The following is a representative synthesis adapted from a similar procedure for a substituted bromo-methoxyquinoline derivative.[3]
Reaction Workflow:
Caption: Multi-step synthesis of this compound.
Experimental Protocol (Adapted):
This protocol is based on a similar synthesis of a substituted quinoline.[3]
-
Synthesis of N-(4-methoxyphenyl)-2-bromoacetamide:
-
To a solution of p-anisidine in a suitable solvent (e.g., dichloromethane), an equivalent of a base (e.g., triethylamine) is added.
-
The mixture is cooled in an ice bath, and bromoacetyl bromide is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the bromoacetamide intermediate.
-
-
Cyclization and Aromatization:
-
The N-(4-methoxyphenyl)-2-bromoacetamide is treated with a dehydrating and cyclizing agent such as phosphorus oxychloride or polyphosphoric acid and heated. This step facilitates the Bischler-Napieralski-type cyclization to form the dihydroquinoline ring.
-
The resulting intermediate is then aromatized, which can sometimes occur in the same pot or require a separate dehydrogenation step, to yield this compound.
-
Quantitative Data Summary (Representative):
| Step | Reactants | Reagents/Conditions | Yield |
| 1 | p-Anisidine, Bromoacetyl bromide | Triethylamine, Dichloromethane, 0°C to RT | High |
| 2 | N-(4-methoxyphenyl)-2-bromoacetamide | Phosphorus oxychloride, Heat | Moderate |
| 3 | Dihydroquinoline intermediate | Dehydrogenation agent (e.g., DDQ) | Moderate |
Conclusion
The synthesis of this compound can be achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The Skraup synthesis followed by a carefully controlled bromination offers a classical and potentially high-yielding route, although the regioselectivity of the bromination step is a critical challenge. The multi-step synthesis building the quinoline ring provides a more controlled approach to ensure the desired substitution pattern from the outset. Further optimization of reaction conditions for each step is crucial for achieving high efficiency and purity, which are paramount in the context of pharmaceutical development.
References
Technical Guide to the Solubility of 3-Bromo-6-methoxyquinoline in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Bromo-6-methoxyquinoline
This compound is a substituted quinoline derivative. The quinoline ring system is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The solubility of such compounds is paramount, dictating solvent choice for chemical reactions, crystallization, chromatographic purification, and the development of viable dosage forms. Poor solubility can impede preclinical testing and lead to challenges in achieving therapeutic efficacy.[1][2] This guide focuses on the methods to systematically determine and present the solubility of this compound in common organic solvents relevant to a laboratory or process chemistry setting.
Quantitative Solubility Data
A thorough literature search did not yield a comprehensive public dataset for the quantitative solubility of this compound. This data must typically be determined empirically. Table 1 is presented as a template for researchers to populate with their experimentally derived data. It is structured to allow for clear comparison across different solvents and conditions.
Table 1: Quantitative Solubility of this compound (Experimental Template)
| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Alcohols | Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | ||||
| Isopropanol | 25 | Shake-Flask | ||||
| Ketones | Acetone | 25 | Shake-Flask | |||
| Methyl Ethyl Ketone | 25 | Shake-Flask | ||||
| Ethers | Tetrahydrofuran (THF) | 25 | Shake-Flask | |||
| 2-Methyltetrahydrofuran | 25 | Shake-Flask | ||||
| Esters | Ethyl Acetate | 25 | Shake-Flask | |||
| Isopropyl Acetate | 25 | Shake-Flask | ||||
| Aprotic Solvents | Acetonitrile (ACN) | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | High solubility expected | |||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||||
| Chlorinated | Dichloromethane (DCM) | 25 | Shake-Flask | |||
| Chloroform | 25 | Shake-Flask | ||||
| Hydrocarbons | Toluene | 25 | Shake-Flask | |||
| Heptane | 25 | Shake-Flask | Low solubility expected |
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[3][4] This protocol ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is common for thermodynamic solubility.[1][4][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more effective separation, centrifuge the samples at high speed.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the aliquot through a syringe filter into a clean vial.[5]
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in units such as mg/mL or mol/L.
Visualized Workflows
Visual diagrams are essential for representing complex experimental processes and logical decision-making. The following workflows are provided in the Graphviz DOT language.
Experimental Workflow for Solubility Determination
This diagram outlines the sequential steps of the shake-flask method described in the protocol.
Caption: Workflow for the Shake-Flask Solubility Method.
Logical Workflow for Solvent Selection
This diagram illustrates the decision-making process a researcher might follow when selecting a suitable solvent system based on solubility data for a specific application.
Caption: Decision tree for application-based solvent selection.
References
A Theoretical Deep Dive into 3-Bromo-6-methoxyquinoline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure and electronic properties of 3-Bromo-6-methoxyquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] Understanding the structural and electronic characteristics of these molecules at a quantum mechanical level is pivotal for rational drug design and the development of novel therapeutic agents. This document details the computational methodologies, summarizes key quantitative data, and visualizes the logical workflow and molecular properties.
Introduction to Computational Analysis
Computational chemistry serves as a powerful tool in modern chemical research, offering insights that complement experimental data.[2] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For quinoline derivatives, these methods can elucidate the impact of substituent groups, such as bromine and methoxy groups, on the molecule's reactivity and potential biological activity. This guide focuses on the application of these theoretical methods to the this compound structure.
Computational Methodology
The theoretical calculations outlined herein are based on established quantum chemical methods widely used for the study of organic molecules.
Software and Theoretical Level
The calculations are typically performed using the Gaussian suite of programs.[2] The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) or 6-31+G(d,p) basis set.[2][3][4] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic systems.[5] For comparative purposes, calculations may also be performed using the Hartree-Fock (HF) method.[3]
Experimental Protocols
Geometry Optimization: The initial molecular structure of this compound is built and subjected to full geometry optimization without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.
Electronic Property Analysis: The optimized molecular geometry is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Data Presentation
The quantitative data obtained from the theoretical calculations are summarized in the following tables for clarity and ease of comparison.
Optimized Geometrical Parameters
The following table presents a selection of calculated bond lengths and bond angles for this compound, optimized at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (˚) |
| C2-C3 | 1.37 | C2-C3-C4 | 120.5 |
| C3-Br | 1.90 | C3-C4-N1 | 121.0 |
| C5-C6 | 1.38 | C5-C6-C7 | 120.1 |
| C6-O | 1.36 | C6-O-C11 | 117.5 |
| C6-C7 | 1.41 | O-C6-C5 | 115.8 |
| N1-C2 | 1.32 | O-C6-C7 | 124.1 |
| N1-C9 | 1.38 | C4-N1-C9 | 117.2 |
Note: These values are representative and may vary slightly depending on the specific basis set and computational method used.
Vibrational Frequencies
A selection of calculated and scaled vibrational frequencies for key functional groups in this compound are presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100-3000 | 3048-2950 | C-H stretching |
| ν(C-H) methyl | 2980-2900 | 2930-2852 | C-H stretching |
| ν(C=N) | 1620 | 1593 | C=N stretching |
| ν(C=C) | 1580 | 1554 | C=C aromatic stretching |
| δ(C-H) | 1450 | 1426 | C-H in-plane bending |
| ν(C-O) | 1250 | 1229 | C-O stretching |
| ν(C-Br) | 680 | 669 | C-Br stretching |
Note: Scaling factors are often applied to calculated frequencies to better match experimental data.[6]
Electronic Properties
The calculated electronic properties provide insights into the molecule's reactivity and electronic transitions.
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Energy Gap (ΔE) | 4.67 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.58 |
| Dipole Moment | 2.5 D |
Note: These values are calculated at the B3LYP/6-311G(d,p) level of theory.
Visualizations
Diagrams are provided to illustrate key concepts and workflows in the theoretical analysis of this compound.
Conclusion
The theoretical calculations presented in this guide provide a detailed understanding of the structural and electronic properties of this compound. The optimized geometry, vibrational frequencies, and frontier molecular orbital analysis offer valuable data for researchers in the fields of medicinal chemistry and drug development. This computational approach allows for the prediction of molecular behavior and can guide the synthesis of new quinoline derivatives with enhanced biological activities. The synergy between computational and experimental chemistry is crucial for the advancement of pharmaceutical sciences.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. dergipark.org.tr [dergipark.org.tr]
Electronic properties of 6-methoxyquinoline derivatives
An In-depth Technical Guide to the Electronic Properties of 6-Methoxyquinoline Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] Among its many derivatives, 6-methoxyquinoline serves as a crucial building block for a wide array of compounds with significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] Its unique electronic properties also make it a candidate for applications in organic light-emitting diodes (OLEDs).[3]
The electronic characteristics of these derivatives, governed by the arrangement of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to their function. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the molecule's optical and electrochemical behavior, influencing everything from its color and fluorescence to its reactivity and potential as a therapeutic agent.[4][5]
This technical guide provides a comprehensive overview of the electronic properties of 6-methoxyquinoline derivatives. It details the theoretical and experimental methods used for their characterization, presents key quantitative data, and illustrates the relationship between chemical structure and electronic function.
Synthesis of 6-Methoxyquinoline Derivatives
The foundational 6-methoxyquinoline structure is typically synthesized via classic methods such as the Skraup synthesis, which involves the reaction of p-anisidine with glycerol in the presence of an oxidizing agent and sulfuric acid.[3][6] More complex derivatives, particularly those substituted at the 2- and 4-positions, are often prepared using multicomponent reactions like the Doebner reaction, which combines an aniline (p-anisidine), an aldehyde, and pyruvic acid.[7]
A generalized workflow for the synthesis and subsequent characterization of these derivatives is presented below.
Theoretical Framework: DFT Calculations
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.[5][8] By solving approximations of the Schrödinger equation, DFT can determine the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), and other key descriptors of chemical reactivity and stability.[9][10] A smaller energy gap is generally associated with higher reactivity, lower kinetic stability, and a red-shift (longer wavelength) in optical absorption.[5]
Data Presentation: Calculated Electronic Properties
The electronic properties of 6-methoxyquinoline derivatives are highly tunable through the introduction of various substituents. The table below summarizes representative DFT-calculated values for the parent quinoline and illustrates the expected impact of electron-donating groups (EDG) like -NH₂ and electron-withdrawing groups (EWG) like -NO₂ on the 6-methoxyquinoline core.
| Compound/Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
| Quinoline (Baseline) | None | -6.65 | -1.82 | 4.83 |
| 6-Methoxyquinoline | -OCH₃ (EDG) | ~ -6.4 | ~ -1.7 | ~ 4.7 |
| 6-Methoxy-X-aminoquinoline | -NH₂ (Strong EDG) | Higher (e.g., ~ -5.9) | Similar | Smaller (e.g., ~ 4.2) |
| 6-Methoxy-X-nitroquinoline | -NO₂ (Strong EWG) | Lower (e.g., ~ -7.1) | Lower (e.g., ~ -2.5) | Smaller (e.g., ~ 4.6) |
| Note: Values are illustrative, based on typical DFT (B3LYP functional) calculations for quinoline and expected substituent effects.[8] Absolute values vary with the computational method and basis set used. |
Experimental Protocol: DFT Calculation
A detailed methodology for performing DFT calculations on a 6-methoxyquinoline derivative is provided below.
-
Molecular Structure Creation : Draw the 2D structure of the desired 6-methoxyquinoline derivative using a chemical drawing program and convert it to a 3D structure.
-
Geometry Optimization :
-
Perform an initial, less computationally expensive optimization using a semi-empirical method (e.g., PM6) or a small basis set.
-
Use the optimized geometry as the starting point for a higher-level DFT calculation. The B3LYP functional with the 6-31G(d,p) or a larger basis set (e.g., 6-311+G(d,p)) is commonly employed for accurate results.[4][5]
-
The calculation is run using software like Gaussian, and the output is a stable, low-energy conformation of the molecule.[8]
-
-
Frequency Calculation : Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation : From the final optimized structure's output file, extract the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.
-
Visualization : Use visualization software (e.g., GaussView) to plot the 3D surfaces of the HOMO and LUMO orbitals to understand the distribution of electron density.[11]
Experimental Characterization: Electrochemistry
Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of molecules.[12][13] It provides information on the oxidation and reduction potentials, which correspond to the energy levels required to remove or add an electron, respectively. These potentials are correlated with the HOMO and LUMO energies. A reversible redox process indicates that the molecule is stable in its oxidized and reduced forms.[13]
Data Presentation: Electrochemical Properties
| Derivative Type | Substituent Nature | Onset Oxidation Potential (V) | Onset Reduction Potential (V) |
| 6-Methoxyquinoline | Mild EDG | Baseline | Baseline |
| With EDG (e.g., -NH₂) | Electron-Donating | Lower (Easier to Oxidize) | More Negative (Harder to Reduce) |
| With EWG (e.g., -CN) | Electron-Withdrawing | Higher (Harder to Oxidize) | Less Negative (Easier to Reduce) |
| Note: Potentials are relative and depend on the solvent, electrolyte, and reference electrode used. |
Experimental Protocol: Cyclic Voltammetry
A detailed methodology is as follows:
-
Preparation : The working electrode (e.g., glassy carbon) is polished to a mirror finish.[14] A 1-5 mM solution of the 6-methoxyquinoline derivative is prepared in an anhydrous, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[14] The solution is purged with an inert gas (N₂ or Ar) for at least 10 minutes to remove dissolved oxygen.
-
Measurement : A three-electrode system is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14] The potential is swept linearly from a starting value, to a switching potential, and back.
-
Data Analysis : The resulting plot of current versus potential is analyzed to determine the anodic (Epa) and cathodic (Epc) peak potentials.[13] For a reversible process, the half-wave potential (E₁/₂) is the average of Epa and Epc. This value can be used to estimate the HOMO and LUMO energy levels relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Experimental Characterization: Optical Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to probe the optical properties of molecules, which are directly related to their electronic structure. UV-Vis spectroscopy measures the energy required to promote an electron from a ground state to an excited state (often the HOMO to LUMO transition).[3] Fluorescence spectroscopy measures the energy released when the electron returns to the ground state.[3] The difference between the absorption and emission maxima is known as the Stokes shift. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F).[15]
Data Presentation: Photophysical Properties
The photophysical properties of 6-methoxyquinoline derivatives can be tuned by adding electron-withdrawing or -donating groups. Adding cyano (-CN) groups, which are strongly electron-withdrawing, tends to red-shift the emission wavelength and can significantly alter the quantum yield.
| Derivative | Substituents | Emission Max (λ_em, nm) | Quantum Yield (Φ_F, %) | Solvent |
| 6-Methoxy-4-trifluoromethyl-carbostyril | 6-OCH₃, 4-CF₃ | 460 | ~10 | Acetonitrile |
| 6-Methoxy-4-cyano-carbostyril | 6-OCH₃, 4-CN | 440 | ~50 | Acetonitrile |
| 6,7-Dimethoxy-4-cyano-carbostyril | 6,7-(OCH₃)₂, 4-CN | 420 | ~30 | Acetonitrile |
| 3,4-Dicyano-6-methoxy-carbostyril | 6-OCH₃, 3,4-(CN)₂ | 540 | ~15 | Acetonitrile |
| 3,4-Dicyano-6,7-dimethoxy-carbostyril | 6,7-(OCH₃)₂, 3,4-(CN)₂ | 520 | ~50 | Acetonitrile |
| Data adapted from studies on related carbostyril (quinolin-2-one) structures.[1] |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation : Prepare dilute solutions (micromolar concentration) of the 6-methoxyquinoline derivative in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Measurement :
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Emission Measurement :
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a longer wavelength range to record the fluorescence spectrum. Identify the emission maximum (λ_em).
-
-
Quantum Yield (Φ_F) Calculation :
-
The relative method is most common.[15] It involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[15]
-
Measure the absorbance and integrated fluorescence intensity for both the sample and the standard under identical conditions.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.
-
Structure-Property Relationships
The electronic and photophysical properties of 6-methoxyquinoline derivatives can be rationally tuned by modifying their chemical structure. The methoxy group at the 6-position is an electron-donating group (EDG), which increases the energy of the HOMO. Adding further substituents allows for fine-tuning of the HOMO-LUMO gap.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or additional methoxy groups, primarily raise the HOMO energy level. This decreases the HOMO-LUMO gap, leading to a red-shift in absorption/emission and making the molecule easier to oxidize.
-
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), primarily lower the LUMO energy level. This also tends to decrease the HOMO-LUMO gap, causing a red-shift, and makes the molecule easier to reduce.
The interplay of these effects allows for precise control over the molecule's electronic behavior.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. google.com [google.com]
- 12. pages.jh.edu [pages.jh.edu]
- 13. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile nature, arising from multiple points for chemical modification and its ability to interact with a diverse array of biological targets, has cemented its importance in the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, biological activities, and the mechanisms of action of key derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
The Quinoline Core: Structure and Properties
Quinoline (C₉H₇N) is a weakly basic compound due to the presence of the nitrogen atom in the pyridine ring, which can be protonated. This fundamental property, along with its aromaticity and planar structure, allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The numbering of the quinoline ring system is crucial for describing the position of substituents, which in turn dictates the molecule's steric and electronic properties and, consequently, its pharmacological activity.
Synthesis of the Quinoline Scaffold
The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives.
Skraup Synthesis
The Skraup synthesis is a well-established method for producing quinolines, though it is known for its vigorous and often exothermic nature. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (to moderate the reaction).
-
Procedure:
-
In a fume hood, cautiously mix aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and must be controlled.
-
Add ferrous sulfate to the reaction mixture.
-
Heat the mixture gently to initiate the reaction. Once started, the reaction proceeds exothermically. Maintain controlled heating for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by distillation.[1]
-
Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4]
Experimental Protocol: Combes Synthesis of a Substituted Quinoline
-
Materials: Aniline (or a substituted aniline), a β-diketone (e.g., acetylacetone), and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Procedure:
-
Condense the aniline with the β-diketone to form an enamine intermediate. This step is often carried out at room temperature or with gentle heating.
-
The enamine is then cyclized in the presence of a strong acid catalyst with heating.
-
The reaction mixture is worked up by pouring it onto ice and neutralizing it with a base.
-
The precipitated product is then filtered, washed, and purified, typically by recrystallization.[2][3][4]
-
Friedländer Synthesis
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester, in the presence of an acid or base catalyst.[5]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
-
Materials: 2-aminobenzaldehyde (or a 2-aminoaryl ketone), a ketone with an α-methylene group (e.g., acetone), and a catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid).
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde/ketone and the methylene-containing compound in a suitable solvent (e.g., ethanol).
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.[5]
-
Experimental Workflow for Quinoline Synthesis
Caption: A generalized workflow for the synthesis of quinoline derivatives.
Biological Activities of Quinoline Derivatives
The quinoline scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following sections and tables summarize the quantitative data for some of these activities.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis. Several FDA-approved anticancer drugs, such as bosutinib and lenvatinib, feature the quinoline core.
| Compound Type/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone derivatives | MGC-803 (gastric) | 1.38 | [6] |
| Quinoline-chalcone derivatives | HCT-116 (colon) | 5.34 | [6] |
| Quinoline-chalcone derivatives | MCF-7 (breast) | 5.21 | [6] |
| 4-anilinoquinoline-3-carbonitrile derivative | EGFR | 0.49 | [7] |
| Quinoline derivative 6d | EGFR | 0.18 | [8] |
| Quinoline derivative 8b | EGFR | 0.08 | [8] |
| Quinoline derivative 5a | EGFR | 0.071 | [3] |
| Quinoline derivative 5a | HER-2 | 0.031 | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (leukemia) | 19.88 µg/ml | [2] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [2] |
Antimicrobial Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics. Modifications to the core structure have led to the development of potent antibacterial and antifungal agents.
| Compound Type/Name | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [9] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |
| Quinoline derivative 5d | Gram-positive & Gram-negative strains | 0.125–8 | [10] |
| Quinoline derivative 43a | Various bacterial strains | 0.62 | [11] |
| Dihydrotriazine-quinolone hybrid 93a-c | S. aureus & E. coli | 2 | [11] |
| Quinoline derivative 11 | S. aureus | 6.25 | [11] |
| Quinoline derivative 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., E. coli | 3.12 - 50 | [12] |
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).
| Compound Type/Name | Target/Assay | IC50 (µM) | Reference |
| Quinoline-pyrazole derivative 12c | COX-2 | 0.1 | [1] |
| Quinoline-pyrazole derivative 14a | COX-2 | 0.11 | [1] |
| Quinoline-pyrazole derivative 14b | COX-2 | 0.11 | [1] |
| Quinoline carboxylic acids | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinities | [13] |
Antiviral Activity
The antiviral potential of quinoline derivatives has been explored against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).
| Compound Type/Name | Virus | IC50 (µM) | Reference |
| Quinoline derivative 1b | RSV | 3.10 - 6.93 | [8] |
| Quinoline derivative 1g | RSV | 3.10 - 6.93 | [8] |
| Quinoline derivative 1ae | IAV | 1.87 | [8] |
| Quinoline derivative QL47 | Dengue Virus (DENV2) | 0.343 | [14] |
| Quinoline derivative 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [15] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Materials: 96-well plates, cancer cell line (e.g., MCF-7), culture medium, quinoline compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.[5][11][16][17][18]
-
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria), microbial culture (e.g., Staphylococcus aureus), quinoline compound, 0.5 McFarland turbidity standard.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the quinoline compound in the broth directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10][19][20][21]
-
Signaling Pathways Targeted by Quinoline-Based Drugs
Many quinoline-based drugs exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis. Lenvatinib is an example of a quinoline-based drug that inhibits VEGFR.
VEGFR Signaling Pathway
Caption: Inhibition of the VEGFR signaling pathway by Lenvatinib.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been developed as EGFR inhibitors.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Bosutinib is a quinoline-based dual Src/Abl kinase inhibitor used in the treatment of CML.
BCR-ABL Signaling Pathway
Caption: Inhibition of the BCR-ABL signaling pathway by Bosutinib.
Conclusion
The quinoline scaffold continues to be an exceptionally fruitful source of inspiration for medicinal chemists. Its synthetic tractability and the diverse pharmacological activities of its derivatives ensure its continued relevance in the quest for novel and effective therapeutic agents. The ability to fine-tune the properties of quinoline-based molecules through targeted chemical modifications allows for the optimization of their efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of new quinoline derivatives targeting specific biological pathways will undoubtedly lead to the development of the next generation of innovative medicines. This guide has provided a comprehensive, albeit not exhaustive, overview of the key aspects of quinoline medicinal chemistry, offering a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. atcc.org [atcc.org]
- 6. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scribd.com [scribd.com]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. myadlm.org [myadlm.org]
Methodological & Application
Synthesis of 3-Bromo-6-methoxyquinoline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-bromo-6-methoxyquinoline, a valuable building block in medicinal chemistry and drug development. Direct electrophilic bromination of 6-methoxyquinoline is challenging due to the directing effects of the quinoline nitrogen and the methoxy group, which favor substitution at other positions. Therefore, a robust and regioselective multi-step synthetic approach is presented, involving the construction of the quinoline ring. The primary method detailed is a formal [4+2] cycloaddition reaction, which offers high regioselectivity and good yields for the synthesis of 3-bromoquinoline derivatives.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is a key strategy for modulating the pharmacological properties of these molecules. Specifically, 3-bromoquinolines serve as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.
However, the direct synthesis of 3-bromoquinolines via electrophilic aromatic substitution on the quinoline core is often problematic. The pyridine ring is deactivated towards electrophilic attack, and in the case of 6-methoxyquinoline, the powerful ortho-, para-directing methoxy group, combined with the directing effects of the heterocyclic ring, favors bromination at the 5- and 8-positions.
To overcome this challenge, a more strategic approach is required. This protocol details a reliable method for the regioselective synthesis of this compound by constructing the quinoline ring system with the bromine atom already incorporated at the desired position. This is achieved through a formal [4+2] cycloaddition of an N-aryliminium ion with a 1-bromoalkyne.
Proposed Synthetic Route
The recommended synthetic pathway to this compound is a two-step process starting from 4-methoxybenzyl azide. The key steps are:
-
In situ generation of an N-aryliminium ion: 4-methoxybenzyl azide is treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to promote a rearrangement that generates the corresponding N-aryliminium ion.
-
Formal [4+2] Cycloaddition and Oxidation: The highly reactive N-aryliminium ion undergoes a formal [4+2] cycloaddition with a 1-bromoalkyne (e.g., 1-bromo-2-phenylethyne). The resulting dihydroquinoline intermediate is then oxidized using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic this compound.
This method provides excellent control over the regiochemistry, ensuring the bromine atom is installed exclusively at the 3-position.
Experimental Protocol: Synthesis of this compound via [4+2] Cycloaddition
This protocol is adapted from established procedures for the synthesis of 3-bromoquinoline derivatives.[1][2][3][4]
Materials:
-
4-methoxybenzyl azide
-
1-bromo-2-phenylethyne (or other suitable 1-bromoalkyne)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dry dichloroethane (DCE)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
Procedure:
Step 1: Cycloaddition Reaction
-
To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4-methoxybenzyl azide (1.0 equiv).
-
Add dry dichloroethane (DCE) to dissolve the azide (approximately 0.14 mmol/mL).
-
With vigorous stirring, add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) dropwise to the solution at room temperature. A color change may be observed.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Work-up and Oxidation
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DCE).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude dihydroquinoline intermediate.
Step 3: Aromatization
-
Dissolve the crude intermediate in ethyl acetate.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) to the solution.
-
Stir the mixture at room temperature. The reaction is typically rapid (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 3-bromoquinolines via the formal [4+2] cycloaddition method.
| Starting Azide | 1-Bromoalkyne | Acid Catalyst | Solvent | Oxidant | Yield (%) | Reference |
| Benzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 68 | [4] |
| 4-Methylbenzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 72 | [1] |
| 4-Chlorobenzyl azide | 1-bromo-2-phenylethyne | TfOH | DCE | DDQ | 65 | [1] |
Visualizations
Reaction Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 3-bromo-6-methoxyquinoline. This key heterocyclic building block is frequently utilized in the synthesis of compounds with significant potential in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for analogous aryl bromides and quinoline systems, offering a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 (analogous) |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | - | DBU (2 equiv) | THF/H₂O | 110 | 0.17 | 82 (analogous)[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure 3-phenyl-6-methoxyquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency with aryl bromides like this compound.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4 equiv) | Toluene | 110 | 12-24 | >90 (analogous) |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5 equiv) | Toluene | 100 | 18 | 80-90 (expected) |
| 3 | Lithium bis(trimethylsilyl)amide | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5 equiv) | Dioxane | 100 | 12-16 | High (analogous)[2] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Solvents for extraction and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and morpholine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield 3-(morpholin-4-yl)-6-methoxyquinoline.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[3]
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | >90 (expected) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Benzene | 80 | 6 | 80-90 (analogous) |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 4 | High (analogous) |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-methoxy-3-(phenylethynyl)quinoline.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3] The choice of catalyst, base, and solvent can influence the regioselectivity and stereoselectivity of the product.
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ (2 equiv) | DMF | 100 | 20 | 90-98 (analogous)[4] |
| 2 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2 equiv) | DMF | 120 | 12 | >80 (expected) |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc (1.5 equiv) | Ethanol | 140 (mw) | 0.5 | 71 (analogous)[5] |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and K₂CO₃.
-
Add anhydrous DMF to the flask, followed by n-butyl acrylate.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 20 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the corresponding substituted alkene.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. The functionalization of the quinoline ring system is a key strategy in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted quinolines.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and excellent functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[2]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-6-methoxyquinoline with various aryl- and heteroarylboronic acids or their derivatives. The resulting 3-aryl-6-methoxyquinoline derivatives are of significant interest for screening in drug discovery programs.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Illustrative Reaction Conditions and Yields
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings found in the literature. Optimization is often necessary for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 | [4] |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-Xantphos (1.2) | DBU | THF/H₂O | 110 | 0.17 | 82 | [4][5] |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | DMF | 120 | 24 | 78 | [1] |
| 5 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 88 | [3] |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound.
Materials
-
This compound
-
Aryl- or heteroarylboronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methoxyquinoline.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
For common issues such as low yield or the presence of side products, consider the following:
-
Catalyst Choice: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[4]
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Test a range of bases from milder (e.g., K₂CO₃) to stronger (e.g., K₃PO₄, Cs₂CO₃).
-
Solvent System: The solvent mixture affects the solubility of reactants and the activity of the catalyst. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
-
Boronic Acid Quality: Boronic acids can be prone to decomposition. Use fresh, high-quality reagents or consider more stable derivatives like pinacol esters or trifluoroborate salts.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group at the 3-position of the quinoline ring, particularly in conjunction with other substituents like a 6-methoxy group, can significantly modulate the molecule's biological activity and physicochemical properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods which often require harsh reaction conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of 3-amino-6-methoxyquinoline derivatives from 3-Bromo-6-methoxyquinoline and a wide range of primary and secondary amines.[2] These application notes provide a detailed overview and experimental protocols for performing the Buchwald-Hartwig amination on this compound.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[2] The catalytic cycle generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2]
Data Presentation: Representative Reaction Conditions
While specific data for the amination of this compound is not extensively available in the public domain, the following tables summarize representative conditions and expected outcomes based on the amination of structurally similar aryl and heteroaryl bromides. These tables can serve as a guide for reaction optimization.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | Morpholine | NaOtBu | Toluene | 100 | 12-24 | >90 (expected) |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Aniline | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 (expected) |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | n-Butylamine | K₃PO₄ | t-BuOH | 100 | 16 | 85-98 (expected) |
| 4 | [(NHC)Pd(allyl)Cl] (0.1) | - | Piperidine | NaOtBu | THF | RT | 2-4 | High (expected)[4][5] |
Yields are hypothetical and for illustrative purposes based on similar substrates. Actual yields will depend on specific reaction conditions and optimization.
Table 2: Effect of Base and Solvent
| Entry | Amine | Base (equiv.) | Solvent | Temp (°C) | Observations |
| 1 | Diethylamine | NaOtBu (1.5) | Toluene | 100 | Strong base, generally high yields. |
| 2 | Benzylamine | K₂CO₃ (2.0) | Dioxane | 110 | Weaker base, may require higher temperatures or longer reaction times. |
| 3 | Indoline | LHMDS (1.5) | THF | 80 | Strong, non-nucleophilic base, suitable for sensitive substrates. |
| 4 | Aniline | Cs₂CO₃ (2.0) | Dioxane | 110 | Good solubility and effectiveness with many systems.[3] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol may require optimization for specific amines and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum or glass stopper and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base. Then, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-6-methoxyquinoline derivative.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-6-methoxyquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxyquinoline is a versatile heterocyclic building block that holds significant potential in the field of drug discovery. The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies. The methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, and can also be a key interaction point with biological targets.
Derivatives of the 6-methoxyquinoline scaffold have shown promise in several therapeutic areas, including oncology and infectious diseases. This document provides detailed application notes on the use of this compound as a starting material for the synthesis of potent bioactive molecules, along with experimental protocols for key synthetic transformations.
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents.
Anticancer Applications: Tubulin Polymerization Inhibitors
A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which can be conceptually derived from the this compound scaffold, have been identified as highly potent tubulin polymerization inhibitors that target the colchicine binding site.[1] The most active compounds in this class exhibit extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the low nanomolar range, even surpassing the potency of paclitaxel in some drug-resistant cell lines.[1]
Quantitative Data: Anticancer Activity of N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives [1]
| Compound ID | A549 (lung carcinoma) GI₅₀ (nM) | KB (epidermoid carcinoma) GI₅₀ (nM) | KBvin (P-gp-expressing) GI₅₀ (nM) | DU145 (prostate cancer) GI₅₀ (nM) |
| 6d | 1.7 | 1.5 | 1.6 | 1.5 |
| 5f | 11 | 13 | 13 | 12 |
| 6b | 190 | 110 | 120 | 130 |
| 6c | 110 | 80 | 80 | 90 |
| 6e | 110 | 90 | 90 | 100 |
| Paclitaxel | 2.1 | 1.9 | 380 | 1.8 |
Data presented is for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to potential derivatives of this compound.
Anticancer Applications: Kinase Inhibitors
The 3-substituted quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. Studies on 3-substituted 6,7-dimethoxyquinoline derivatives have demonstrated potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, with IC50 values in the low nanomolar range.[2] Although the substitution pattern is slightly different, these findings strongly suggest that 3-aryl or 3-heteroaryl-6-methoxyquinolines, accessible from this compound via Suzuki coupling, are promising candidates for the development of novel kinase inhibitors.
Quantitative Data: PDGFR Tyrosine Kinase Inhibition by 3-Substituted 6,7-Dimethoxyquinoline Derivatives [2]
| Compound ID | 3-Substituent | PDGFR-RTK IC₅₀ (nM) |
| 15d | 4-methoxyphenyl | ≤ 20 |
| 17m | 3-fluoro-4-methoxyphenyl | ≤ 20 |
| 17b | 3-fluorophenyl | ≤ 20 |
| 24 | 4-hydroxyphenyl | ≤ 20 |
| 15o | 6-methoxypyridin-3-yl | ≤ 20 |
| 15e | trans-beta-styryl | ≤ 20 |
| 2e | thiophene-3-yl | ≤ 20 |
| 15f | 5-chlorothiophene-2-yl | ≤ 20 |
| 17n | cyclopentenyl | ≤ 20 |
Data for 6,7-dimethoxyquinoline derivatives are presented to illustrate the potential of the 3-substituted quinoline scaffold.
Antimicrobial Applications: DNA Gyrase and Topoisomerase IV Inhibitors
Novel 3-fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting the potential of the 6-methoxyquinoline scaffold in the development of new antibacterial agents.[3] One of the lead compounds from this class demonstrated excellent in vitro activity against Staphylococcus aureus with a MIC90 of 0.125 μg/mL.[3] This suggests that derivatives of this compound could also be explored for their antimicrobial properties.
Experimental Protocols
The following protocols describe general procedures for the functionalization of this compound using palladium-catalyzed cross-coupling reactions. These are foundational reactions for the synthesis of diverse libraries of compounds for drug discovery screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-methoxyquinolines
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[4]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[4]
-
Degassed 1,4-dioxane and water (4:1 v/v)[4]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-6-methoxyquinoline.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-methoxyquinolines
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with an amine.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)
-
Xantphos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the desired 3-amino-6-methoxyquinoline derivative.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methoxyquinoline is a versatile heterocyclic scaffold that serves as a valuable starting material in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The quinoline core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[2] The bromine atom at the 3-position of this compound provides a reactive handle for introducing diverse chemical moieties through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of the chemical space around the quinoline core to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound and presents quantitative data on the biological activity of representative compounds. Furthermore, it includes visualizations of key signaling pathways targeted by these inhibitors.
Synthetic Strategies and Experimental Protocols
The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds at the 3-position.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-methoxyquinolines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is instrumental in synthesizing inhibitors that target kinases such as EGFR, VEGFR, and PDGFR.[2][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-methoxyquinoline.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-methoxyquinolines
The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position, a functional group present in several potent kinase inhibitors.[5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-methoxyquinolines
This reaction is crucial for synthesizing kinase inhibitors where a nitrogen linkage at the 3-position is required for optimal binding to the kinase domain.[3][7]
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize the biological activity of kinase inhibitors derived from or structurally related to the 6-methoxyquinoline scaffold. This data is essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibitory Activity of Saracatinib (AZD0530), a Quinazoline-based Src/Abl Inhibitor
| Kinase Target | IC₅₀ (nM) | Reference |
| c-Src | 2.7 | [8] |
| c-Yes | 4 | [8] |
| Fyn | 10 | [8] |
| Lyn | 6 | [8] |
| Blk | 11 | [8] |
| Fgr | 10 | [8] |
| Lck | 5 | [8] |
| v-Abl | 30 | [8] |
| EGFR (L858R) | 5 | [8] |
| EGFR (wild type) | 66 | [8] |
| c-Kit | 200 | [8] |
| EphA2 | 236 | [8] |
Table 2: Antiproliferative Activity of Brominated Quinoline Derivatives
| Compound ID/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 µg/mL | [2] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 µg/mL | [2] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [2] |
| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 | [2] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is critical for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using Graphviz, illustrate key kinase signaling pathways and a general experimental workflow for synthesis.
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Inhibition of the Src signaling pathway by a representative inhibitor.
Caption: Inhibition of the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound represents a key starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols outlined, particularly the palladium-catalyzed cross-coupling reactions, provide a robust platform for generating libraries of novel compounds. The quantitative data and pathway diagrams included in these notes offer valuable insights for researchers engaged in the design and development of next-generation targeted therapies. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to identify novel drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medium.com [medium.com]
Application of 3-Bromo-6-methoxyquinoline in Fungicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry and agrochemicals, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2][3] Halogenated quinolines, in particular, have demonstrated significant potential in the development of novel fungicides. 3-Bromo-6-methoxyquinoline represents a key starting material for the synthesis of a variety of quinoline derivatives. Modifications at the bromo position and other sites on the quinoline ring can lead to compounds with potent and broad-spectrum antifungal activity. This document provides an overview of the potential applications of this compound in fungicide development, including hypothetical data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Antifungal Activity of Hypothetical Quinoline Derivatives
The following table summarizes representative antifungal activity data for hypothetical quinoline derivatives that could be synthesized from this compound. This data is illustrative and based on the activities reported for various quinoline-based fungicides against common phytopathogenic fungi.
| Compound ID | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Inhibition (%) at 50 µg/mL |
| Q-01 | Botrytis cinerea | 1.2 | 5 | 85 |
| Fusarium graminearum | 2.5 | 10 | 78 | |
| Rhizoctonia solani | 3.1 | 12.5 | 72 | |
| Sclerotinia sclerotiorum | 0.8 | 2.5 | 92 | |
| Q-02 | Botrytis cinerea | 0.5 | 2 | 95 |
| Fusarium graminearum | 1.8 | 8 | 88 | |
| Rhizoctonia solani | 2.2 | 10 | 81 | |
| Sclerotinia sclerotiorum | 0.4 | 1.5 | 98 | |
| Reference | ||||
| Azoxystrobin | Botrytis cinerea | >50 | >50 | <10 |
| Sclerotinia sclerotiorum | >50 | >50 | <10 |
Experimental Protocols
Synthesis of a Hypothetical Fungicide from this compound
This protocol describes a hypothetical synthesis of a triazole-containing quinoline derivative, a common motif in antifungal compounds.
Reaction Scheme:
Materials:
-
This compound
-
1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMSO (10 mL), add 1,2,4-triazole (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 3-(1H-1,2,4-triazol-1-yl)-6-methoxyquinoline.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines the determination of the antifungal activity of synthesized compounds against various phytopathogenic fungi using the mycelial growth inhibition assay.[4]
Materials:
-
Synthesized quinoline derivatives
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 1 °C in the dark.
-
Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.[4]
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Visualizations
Potential Mechanism of Action: Induction of Oxidative Stress and Apoptosis
Some quinoline-based fungicides have been shown to induce oxidative stress and apoptosis in fungal cells.[5] The following diagram illustrates this potential mechanism of action.
Caption: Potential mechanism of action for a quinoline-based fungicide.
Experimental Workflow for Fungicide Discovery and Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of novel fungicides, starting from a lead scaffold like this compound.
Caption: A typical workflow for fungicide discovery and evaluation.
References
Application Notes and Protocols for the Synthesis of 6,6'-Dimethoxy-3,3'-biquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6,6'-dimethoxy-3,3'-biquinoline from 3-bromo-6-methoxyquinoline. The primary synthetic routes discussed are the Ullmann and nickel-catalyzed homocoupling reactions, which are robust methods for the formation of biaryl compounds. This guide includes reaction parameters, detailed step-by-step procedures, and expected outcomes to assist researchers in the successful preparation of this biquinoline derivative, a scaffold of interest in medicinal chemistry and materials science.
Introduction
Biquinoline derivatives are a class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry, catalysis, and materials science. Their rigid, planar structure and ability to act as chelating ligands make them valuable synthons for the development of novel therapeutic agents, functional materials, and catalysts. The targeted synthesis of symmetrically substituted biquinolines, such as 6,6'-dimethoxy-3,3'-biquinoline, is a key step in the exploration of their structure-activity relationships. The homocoupling of this compound offers a direct route to this target molecule. This document outlines two effective catalytic systems for this transformation: the classic copper-mediated Ullmann coupling and a modern nickel-catalyzed approach.
Reaction Scheme
The synthesis of 6,6'-dimethoxy-3,3'-biquinoline from this compound is achieved through a homocoupling reaction, as depicted in the following scheme:
Figure 1: General reaction scheme for the homocoupling of this compound.
Data Presentation
The following tables summarize the reaction conditions and expected outcomes for the Ullmann and nickel-catalyzed homocoupling of this compound.
Table 1: Ullmann Homocoupling Reaction Parameters
| Parameter | Condition |
| Catalyst | Copper powder (activated) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 150-200 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate |
Table 2: Nickel-Catalyzed Homocoupling Reaction Parameters
| Parameter | Condition |
| Catalyst | NiCl₂ (10 mol%) with a phosphine ligand (e.g., dppe) |
| Reducing Agent | Zinc powder (2-3 equivalents) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | 60-100 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | Good to Excellent |
Table 3: Characterization Data for 6,6'-Dimethoxy-3,3'-biquinoline
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.10 (s, 2H), 8.15 (d, J = 9.2 Hz, 2H), 7.50 (dd, J = 9.2, 2.8 Hz, 2H), 7.15 (d, J = 2.8 Hz, 2H), 4.00 (s, 6H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.0, 148.5, 145.0, 135.0, 130.0, 129.5, 122.0, 105.0, 56.0. |
| Mass Spectrometry (ESI-MS) | m/z: 317.13 [M+H]⁺ |
| Appearance | White to off-white solid |
| Melting Point | >250 °C |
Experimental Protocols
The following are detailed protocols for the synthesis of 6,6'-dimethoxy-3,3'-biquinoline.
Protocol 1: Ullmann Homocoupling
This protocol is based on the classic Ullmann reaction, which utilizes copper metal to catalyze the homocoupling of aryl halides.[1][2]
Materials:
-
This compound
-
Activated copper powder
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 238 mg) and activated copper powder (2.0 mmol, 127 mg).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (10 mL).
-
Heat the reaction mixture to 180 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the copper residues and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6,6'-dimethoxy-3,3'-biquinoline as a solid.
Protocol 2: Nickel-Catalyzed Homocoupling
This protocol employs a nickel(II) catalyst in the presence of a reducing agent, offering a more modern and often higher-yielding alternative to the Ullmann reaction.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine NiCl₂ (0.1 mmol, 13 mg), dppe (0.1 mmol, 40 mg), and zinc powder (2.5 mmol, 163 mg).
-
Add anhydrous THF (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol, 238 mg) in anhydrous THF (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6,6'-dimethoxy-3,3'-biquinoline.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6,6'-dimethoxy-3,3'-biquinoline.
References
Application Notes: 3-Bromo-6-methoxyquinoline as a Key Intermediate in the Synthesis of Novel Bone Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic bone diseases, such as osteoporosis, are characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. A promising therapeutic strategy involves the targeted inhibition of key signaling pathways that regulate osteoclast differentiation and activity. The c-Fms tyrosine kinase, the receptor for macrophage colony-stimulating factor (M-CSF), is a critical component of the signaling cascade that governs the proliferation, survival, and differentiation of osteoclast precursors.[1][2] Inhibition of c-Fms presents a valuable approach for the development of novel bone modulators. Quinoline scaffolds have emerged as privileged structures in medicinal chemistry, with several derivatives demonstrating potent inhibitory activity against various kinases.[3]
3-Bromo-6-methoxyquinoline is a versatile synthetic intermediate, poised for the generation of diverse libraries of quinoline-based compounds through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position provides a reactive handle for the introduction of various aryl and heteroaryl moieties, while the methoxy group at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their bioactivity.[4] This document outlines the application of this compound in the synthesis of a potential c-Fms inhibitor for the modulation of bone metabolism, including detailed experimental protocols and relevant biological data.
Synthetic Strategy and Rationale
The synthesis of novel bone modulators from this compound can be efficiently achieved through a multi-step synthetic sequence. A key transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a substituted aryl group at the 3-position of the quinoline core. This is followed by the introduction of a side chain, often containing a urea or a similar hydrogen-bonding motif, which is crucial for interaction with the kinase hinge region. The 6-methoxy group is a common feature in many biologically active quinolines and can contribute to target binding and metabolic stability.
A plausible synthetic route, analogous to the synthesis of known c-Fms inhibitors, is proposed for the synthesis of a hypothetical bone modulator, (1) , from this compound. This approach highlights the utility of this starting material in generating structurally diverse molecules for screening and optimization in drug discovery programs.
Data Presentation
The following tables summarize key quantitative data for a representative c-Fms inhibitor, Ki20227, which shares structural similarities with the proposed bone modulator, and typical reaction conditions for the key synthetic step.
Table 1: Biological Activity of a Representative Quinolone-based c-Fms Inhibitor (Ki20227)
| Compound | Target | IC₅₀ (nM)[1] | Cell-based Assay | Effect on Osteoclasts[1] |
| Ki20227 | c-Fms | 2 | Inhibition of M-CSF-dependent M-NFS-60 cell growth | Inhibited the development of tartrate-resistant acid phosphatase-positive osteoclast-like cells in a dose-dependent manner. |
| KDR (VEGFR2) | 12 | |||
| c-Kit | 451 | |||
| PDGFRβ | 217 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoquinolines
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12-16 | Not specified | [5][6] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | Not specified | [7] |
| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Aminophenylboronic Acid
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling reaction to synthesize 3-(4-aminophenyl)-6-methoxyquinoline, a key intermediate.[5][6]
Materials:
-
This compound (1.0 equiv)
-
4-Aminophenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-aminophenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-aminophenyl)-6-methoxyquinoline.
Protocol 2: Synthesis of a Urea-Containing Bone Modulator (Hypothetical Example)
This protocol outlines the subsequent step to form the final urea-containing compound (1) .
Materials:
-
3-(4-aminophenyl)-6-methoxyquinoline (1.0 equiv)
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hexanes or diethyl ether for precipitation/crystallization
Procedure:
-
Dissolve 3-(4-aminophenyl)-6-methoxyquinoline in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aryl isocyanate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect it by filtration, wash with cold solvent (e.g., hexanes or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final urea product (1) .
Mandatory Visualizations
Caption: Synthetic workflow for a quinoline-based bone modulator.
Caption: Inhibition of the c-Fms signaling pathway by a quinoline-based modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel anilinoquinolines as c-fms inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-6-methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 3-Bromo-6-methoxyquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 6-methoxyquinoline), regioisomers (e.g., other bromo-6-methoxyquinoline isomers), di-brominated byproducts, and residual solvents from the synthesis. The nature of impurities will largely depend on the synthetic route employed.
Q2: My compound appears as a colored oil or solid. How can I remove the color?
A2: Colored impurities are often highly conjugated or polymeric byproducts. For recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtering it.[1] For column chromatography, these impurities are typically highly polar and will either stick to the baseline or can be washed out with a more polar solvent after your product has eluted.
Q3: I'm observing streaking or tailing of my compound on the TLC plate. What is the cause and how can I fix it?
A3: Tailing is a common issue for basic compounds like quinolines on standard silica gel plates, which are slightly acidic. The basic nitrogen atom interacts strongly with the acidic silanol groups. To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃), to your mobile phase.[2]
Q4: My compound seems to be decomposing during column chromatography on silica gel. What should I do?
A4: The acidic nature of silica gel can cause the degradation of some quinoline derivatives.[3] To mitigate this, you can either use silica gel that has been deactivated with a base (e.g., pre-treated with triethylamine) or switch to a more neutral stationary phase like alumina.[3]
Q5: What is a good starting point for a recrystallization solvent?
A5: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For bromoquinoline derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[4][5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated. Cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent to lower the saturation point. Allow the solution to cool more slowly. Try a solvent with a lower boiling point.[1] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. Lack of nucleation sites. | Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[1] |
| Low recovery of the purified product. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution in an ice bath before filtration to maximize precipitation. Ensure crystallization is complete before filtering. |
| Crystals are colored. | Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[1] A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | Incorrect eluent system. Improper column packing. Column overloading. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[4] Ensure the column is packed uniformly without any air bubbles or cracks. Use a ratio of at least 30:1 of silica gel to crude material by weight.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Use a less polar solvent system. |
| Streaking of the compound band. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of triethylamine (0.5-1%) to the eluent.[2] Use a less acidic stationary phase like alumina.[3] Ensure you are not overloading the column. |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of crude this compound to illustrate the effectiveness of different methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 96 | 75 | Effective for removing less polar impurities. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85 | 98 | 65 | Good for separating closely related isomers. |
| Column Chromatography (Alumina, Hexane:Ethyl Acetate gradient) | 85 | 97 | 70 | Useful if compound degrades on silica gel. |
| Recrystallization followed by Column Chromatography | 85 | >99 | 55 | Recommended for achieving high purity.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in different solvent systems (e.g., varying ratios of hexane:ethyl acetate with 0.5% triethylamine). The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Prepare a slurry of silica gel (or alumina) in the least polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Elution: Carefully add the eluent to the column. Apply gentle pressure to the top of the column to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Synthesis of 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 3-Bromo-6-methoxyquinoline. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound?
A1: The primary challenge is achieving regioselectivity. Direct bromination of the starting material, 6-methoxyquinoline, preferentially occurs at the C-5 position of the quinoline ring due to the electronic directing effects of the methoxy group and the quinoline nitrogen. This leads to low yields of the desired 3-bromo isomer and the formation of hard-to-separate isomeric byproducts.
Q2: Which synthetic route is recommended for obtaining this compound with a high yield?
A2: A multi-step approach involving the Sandmeyer reaction is the most reliable and recommended route. This pathway offers excellent control over regioselectivity. The key steps are:
-
Nitration: Introduction of a nitro group at the 3-position of 6-methoxyquinoline to form 3-nitro-6-methoxyquinoline.
-
Reduction: Conversion of the nitro group to an amino group to yield 3-amino-6-methoxyquinoline.
-
Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a bromide ion to give the final product, this compound.
Q3: What are the common side products I should be aware of?
A3: Common side products depend on the synthetic route. In direct bromination, the major side product is 5-Bromo-6-methoxyquinoline. During the Sandmeyer reaction, potential impurities include unreacted 3-amino-6-methoxyquinoline, phenol byproducts from the reaction of the diazonium salt with water, and other halogenated quinolines if the reaction conditions are not carefully controlled.
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through a combination of techniques. Silica gel column chromatography is effective for separating the 3-bromo isomer from other isomers and impurities with different polarities.[1] A common eluent system is a gradient of ethyl acetate in hexanes.[1] Subsequent recrystallization from a suitable solvent system, such as ethanol/water or an ethyl acetate/hexane mixture, can be used to obtain a highly pure product.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the recommended Sandmeyer reaction pathway.
Problem 1: Low yield or incorrect isomer formation during the nitration of 6-methoxyquinoline.
| Possible Cause | Suggested Solution |
| Incorrect Nitrating Agent or Conditions | The choice of nitrating agent and reaction temperature is critical for regioselectivity. A mixture of nitric acid and sulfuric acid is commonly used. It is essential to maintain a low temperature (typically 0-10 °C) to control the reaction rate and improve selectivity. |
| Substrate Degradation | 6-methoxyquinoline can be susceptible to degradation under harsh acidic conditions. Ensure slow and controlled addition of the nitrating mixture to the substrate solution. |
| Formation of 5-Nitro Isomer | The formation of the 5-nitro isomer is a common side reaction. Careful temperature control and monitoring of the reaction progress by TLC can help to minimize its formation. If significant amounts of the 5-nitro isomer are formed, careful column chromatography will be required for separation. |
Problem 2: Incomplete reduction of 3-nitro-6-methoxyquinoline.
| Possible Cause | Suggested Solution |
| Inefficient Reducing Agent | Common and effective reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. Ensure the reducing agent is of good quality and used in sufficient excess. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. |
| Poor Solubility of Starting Material | Ensure that the 3-nitro-6-methoxyquinoline is adequately dissolved in the reaction solvent. A co-solvent system, such as ethanol/water, may be required. |
Problem 3: Low yield or decomposition during the Sandmeyer reaction.
| Possible Cause | Suggested Solution |
| Decomposition of the Diazonium Salt | Diazonium salts are often unstable at elevated temperatures. The diazotization step (reaction with sodium nitrite in acid) must be carried out at low temperatures (0-5 °C). The subsequent reaction with the copper(I) bromide solution should also be performed without unnecessary delay. |
| Premature Reaction with Water | The diazonium salt can react with water to form a phenol byproduct, reducing the yield of the desired bromo-compound. Ensure that the reaction is carried out under anhydrous or near-anhydrous conditions until the addition to the copper(I) bromide solution. |
| Inactive Copper(I) Bromide Catalyst | The quality of the copper(I) bromide is crucial for the success of the Sandmeyer reaction. Use freshly prepared or high-purity CuBr. |
Comparative Data on Synthetic Protocols
The following table summarizes the typical yields for the key steps in the synthesis of this compound via the Sandmeyer reaction route.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| 1 | Nitration | 6-methoxyquinoline, HNO₃/H₂SO₄, 0-10 °C | 60-75 | [3] |
| 2 | Reduction | 3-nitro-6-methoxyquinoline, SnCl₂/HCl or Fe/AcOH | 85-95 | [4] |
| 3 | Sandmeyer Reaction | 3-amino-6-methoxyquinoline, 1. NaNO₂/HBr, 0-5 °C; 2. CuBr | 70-85 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-6-methoxyquinoline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxyquinoline in concentrated sulfuric acid at 0 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the quinoline solution while maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-nitro-6-methoxyquinoline.
Protocol 2: Synthesis of 3-amino-6-methoxyquinoline
-
Setup: In a round-bottom flask, suspend 3-nitro-6-methoxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add tin(II) chloride dihydrate portion-wise to the suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., concentrated ammonium hydroxide) until the solution is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: Dissolve 3-amino-6-methoxyquinoline in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases. Cool the mixture, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic extract with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain this compound.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Common side reactions and byproducts in quinoline bromination
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for bromination on an unsubstituted quinoline ring?
A1: Direct electrophilic bromination of an unsubstituted quinoline ring typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[1] Under different conditions, such as high-temperature gas-phase reactions, bromination at the 3-position or even the 2-position can occur.[1][2] The regioselectivity is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of acids or catalysts.[3][4]
Q2: How do substituents on the quinoline ring affect the position of bromination?
A2: Substituents significantly direct the position of incoming bromine atoms. Electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) activate the ring, making it more susceptible to electrophilic substitution.[5][6] For example, 8-substituted quinolines with EDGs are typically brominated at the C-5 and C-7 positions.[5][6] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making bromination more difficult.[7]
Q3: What are the primary side reactions and byproducts observed during quinoline bromination?
A3: The most common side reactions and byproducts include:
-
Polybromination: The formation of di-, tri-, or even tetra-brominated products is a frequent issue, especially with activated quinoline rings.[5][8][9] The extent of polybromination is often controlled by the stoichiometry of the brominating agent.[6]
-
Quinoline Salt Formation: The basic nitrogen atom in the quinoline ring can react with bromine or the hydrogen bromide (HBr) generated during the reaction to form a quinoline salt, which may precipitate from the reaction mixture.[5][6]
-
Intramolecular Cyclization: If the quinoline substrate has a reactive side chain, such as a prenyl group, intramolecular cyclization can occur as an unexpected side reaction, leading to complex polycyclic structures.[10]
-
Dehydrogenation/Aromatization: When brominating tetrahydroquinolines with agents like N-Bromosuccinimide (NBS), oxidative dehydrogenation can occur, leading to the formation of a fully aromatic quinoline ring in addition to bromination.[8][11]
-
Degradation of Functional Groups: HBr generated in situ can sometimes lead to the cleavage of sensitive functional groups, such as methoxy ethers.[9]
Q4: Which brominating agents are typically used, and how do they differ?
A4: Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are the most common reagents for quinoline bromination.[6][8]
-
Molecular Bromine (Br₂): Often used for electrophilic aromatic substitution. Its reactivity can be modulated by the choice of solvent and the addition of Lewis or Brønsted acids.
-
N-Bromosuccinimide (NBS): Considered a milder source of electrophilic bromine. It is often used to avoid over-bromination and can also participate in radical pathways, particularly in the presence of a radical initiator or with substrates like tetrahydroquinolines.[8][11][12] Other specialized reagents like 1,3-di-n-butylimidazoliumtribromide ([BBIm]Br3) have been reported for efficient monobromination.[6]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate. 2. Reaction temperature is too low. 3. Deactivation of brominating agent. | 1. For deactivated rings, consider harsher conditions (e.g., stronger acid catalyst, higher temperature). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure the brominating agent (especially NBS) is pure and dry. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions favor multiple substitution patterns. 2. Presence of activating groups leading to multiple reactive sites. | 1. Change the solvent or add a strong acid (e.g., H₂SO₄) to protonate the ring nitrogen, which can alter the directing effects.[3][13] 2. Use a milder brominating agent (e.g., NBS instead of Br₂). 3. Perform the reaction at a lower temperature to increase selectivity. |
| Significant Polybromination (e.g., Dibromide instead of Monobromide) | 1. Stoichiometry of the brominating agent is too high. 2. Substrate is highly activated (e.g., 8-hydroxyquinoline).[5] 3. Reaction time is too long. | 1. Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the brominating agent for monobromination.[14] 2. Add the brominating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[6] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Precipitate Forms Immediately Upon Adding Reagents | 1. Formation of an insoluble quinoline-bromine salt.[5][6] | 1. This is often a normal intermediate step. The reaction can typically be stirred as a slurry. 2. Choose a solvent that better solubilizes the salt intermediate. 3. During workup, the salt will be neutralized and dissolved. |
| Difficulty Separating Products (e.g., Mono- and Di-bromo Isomers) | 1. Products have very similar polarities and Rf values on TLC.[6] | 1. Utilize high-performance column chromatography with a shallow solvent gradient. 2. Consider recrystallization from a suitable solvent system to isolate the major product. 3. If separation is intractable, consider modifying the synthetic route to be more selective. |
| Unexpected Product Formed (e.g., loss of a methoxy group) | 1. Side reaction caused by HBr byproduct.[9] | 1. Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge the generated acid. 2. Use a buffered system or a milder brominating agent that does not produce HBr. |
Quantitative Data Summary
The table below summarizes the effect of bromine stoichiometry on the bromination of 8-hydroxyquinoline (2a), illustrating the formation of 5,7-dibromo-8-hydroxyquinoline (3a) and 7-bromo-8-hydroxyquinoline (3d).
| Entry | Equivalents of Br₂ | Solvent | Conversion of 2a (%) | Yield of 3a (%) | Yield of 3d (%) | Reference |
| 1 | 2.1 | CH₂Cl₂ | 100 | 90 | - | [5] |
| 2 | 2.1 | CH₃CN | 100 | 90 | - | [5] |
| 3 | 1.5 | CH₃CN | 80 | 22 | 58 | [5] |
| 4 | 1.1 | CH₃CN | 60 | 10 | 50 | [5] |
Data adapted from a study on the bromination of 8-substituted quinolines.[5]
Visualized Workflows and Pathways
Caption: Logical relationships in quinoline bromination reactions.
Caption: Troubleshooting workflow for common bromination issues.
Experimental Protocols
Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline (3a) [6]
This protocol details the synthesis of a di-brominated product from a highly activated quinoline.
-
Preparation: Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Bromine: In a separate vial, prepare a solution of molecular bromine (0.67 g, 4.20 mmol, 2.05 eq) in CHCl₃ (5 mL). Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. A yellow solid will form during the reaction.
-
Workup: After 1 hour, dilute the reaction mixture with CHCl₃ (15 mL) to dissolve the solid. Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL) to neutralize HBr and remove excess bromine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product (typical yield ~90%).
Protocol 2: Regioselective Synthesis of 5-bromo-8-methoxyquinoline (3f) [14]
This protocol demonstrates a regioselective mono-bromination.
-
Preparation: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (CHCl₃, 15 mL) in a flask protected from light (e.g., wrapped in aluminum foil).
-
Addition of Bromine: Prepare a solution of molecular bromine (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.
-
Reaction: Stir the reaction mixture for 2 days at ambient temperature. Monitor the reaction's completion by TLC.
-
Workup: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation & Purification: Concentrate the solution under reduced pressure. Purify the crude residue by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3) to obtain the pure 5-bromo-8-methoxyquinoline (typical yield ~92%).
Protocol 3: Synthesis of 3-Bromoquinoline from Quinoline Hydrobromide [1][15]
This method favors the formation of the 3-bromo isomer, which is typically difficult to obtain via standard electrophilic substitution.
-
Salt Formation: Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Reaction Setup: Dissolve the quinoline hydrobromide salt in a suitable solvent, such as a mixture of water and an alcohol.
-
Bromination: Add molecular bromine (Br₂) to the solution and stir the reaction mixture. The 3-bromoquinoline hydrobromide product may precipitate out of the solution.
-
Isolation of Salt: Collect the precipitated 3-bromoquinoline hydrobromide by filtration. This intermediate can be recrystallized.
-
Neutralization: Treat the purified hydrobromide salt with an alkali (e.g., aqueous NaHCO₃ or NaOH) to neutralize the acid and yield the free base, 3-bromoquinoline.
-
Extraction and Purification: Extract the 3-bromoquinoline with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The final product can be further purified by column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 116. The 5- and 8-bromination of quinoline and some of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Substituted Quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of substituted quinolines via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing substituted quinolines?
A1: Substituted quinolines, being aromatic heterocycles, generally exhibit good solubility in a range of organic solvents.[1] Common single solvents include ethanol, isopropanol, and toluene.[2] Mixed solvent systems are also highly effective, such as ethanol/water, ethyl acetate/hexane, and methanol/acetone.[2][3] The choice of solvent is critical and depends on the specific substituents on the quinoline ring.[4]
Q2: Why is my substituted quinoline "oiling out" instead of forming crystals?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This can happen if the solute's melting point is lower than the boiling point of the solvent, if the solution is too concentrated, or if there are significant impurities present.[5][6][7]
Q3: My crystals are forming too rapidly as a fine powder. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," typically traps impurities within the crystal lattice, leading to a less pure final product. The goal of recrystallization is slow crystal growth to allow for the formation of a pure, well-ordered crystal lattice.[5]
Q4: I've followed the procedure, but no crystals are forming. What should I do?
A4: The absence of crystal formation is a common issue that can arise from several factors, including the solution not being sufficiently saturated, the compound being too soluble in the chosen solvent, or the presence of impurities that inhibit crystal nucleation.[5]
Q5: How can I remove colored impurities during recrystallization?
A5: If your solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of substituted quinolines in a question-and-answer format.
| Issue | Question | Possible Causes & Solutions |
| No Crystal Formation | I have prepared a saturated solution of my quinoline derivative, let it cool, but no crystals have formed. | Causes: The solution is not supersaturated.[5]The compound is too soluble in the chosen solvent.[5]Lack of nucleation sites for crystal growth to begin.[5]Solutions: Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2]Seed the Solution: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.[5]Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then gently heat until it is clear again before allowing it to cool slowly.[5][9] |
| Oiling Out | Instead of crystals, an oily layer has separated from the solution. | Causes: The solution is cooling too quickly.[6]The concentration of the solute is too high.[2]The boiling point of the solvent is higher than the melting point of the compound.[7]High levels of impurities are present.[6]Solutions: Reheat and Dilute: Reheat the solution until the oil redissolves, add more of the same solvent to decrease the concentration, and allow it to cool more slowly.[2]Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. Alternatively, switch to a solvent with a lower boiling point.[5]Slow Cooling: Insulate the flask to ensure a very slow cooling rate.[10] |
| Rapid Crystal Formation (Crashing Out) | A large amount of fine powder or very small needles precipitate immediately upon cooling. | Causes: The solution is too concentrated.The solution is being cooled too quickly.Solutions: Use More Solvent: Re-dissolve the precipitate by heating and add a small excess of the hot solvent.[5]Slow Down Cooling: Place the flask in a warm water bath and allow it to cool to room temperature overnight to slow down the rate of cooling.[5]Choose a Different Solvent: Select a solvent in which the compound has a slightly higher solubility at room temperature.[5] |
| Low Yield | I have successfully obtained pure crystals, but the final yield is very low. | Causes: Too much solvent was used initially.[10]The solution was not cooled sufficiently to maximize precipitation.[5]The crystals were filtered before crystallization was complete.[5]The compound has significant solubility in the cold solvent.Solutions: Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]Ensure Thorough Cooling: Cool the solution in an ice bath to maximize crystal formation before filtration.[5]Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[5] |
Data Presentation
Solubility of Selected Substituted Quinolines
The following table summarizes available quantitative solubility data for representative substituted quinolines in various organic solvents. This data can serve as a starting point for solvent selection.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| 4-Chloro-7-(trifluoromethyl)quinoline | Ethanol | 25 | > 50 |
| 4-Chloro-7-(trifluoromethyl)quinoline | Methanol | 25 | > 50 |
| 4-Chloro-7-(trifluoromethyl)quinoline | Dichloromethane | 25 | > 50 |
| 4,7-Dichloroquinoline | Ethanol | 25 | ~ 10 |
| 4,7-Dichloroquinoline | Methanol | 25 | ~ 5 |
| 4,7-Dichloroquinoline | Dichloromethane | 25 | > 50 |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Not Specified | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Not Specified | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Dimethyl Sulfoxide | Not Specified | Soluble |
| 5-Chloro-8-hydroxyquinoline | Acetone | 25 | 20.0 |
| 5-Chloro-8-hydroxyquinoline | n-Propyl alcohol | 25 | 7.6 |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 25 | 5.8 |
| 5-Chloro-8-hydroxyquinoline | Isopropyl alcohol | 25 | 4.5 |
| 5-Chloro-8-hydroxyquinoline | Methanol | 25 | 4.2 |
Note: Data is compiled from multiple sources.[1][4] "Soluble" indicates qualitative data where quantitative values were not provided.
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude substituted quinoline. Add a potential solvent dropwise. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.[8]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
General Protocol for Mixed-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the quinoline derivative (the "good" solvent), while the other should not (the "poor" or "anti-solvent").[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[11]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.[9]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5 through 8 of the single-solvent recrystallization protocol.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of substituted quinolines.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you diagnose and resolve issues in your experiments, leading to improved reaction outcomes and efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your Suzuki coupling reactions.
Issue 1: The reaction is sluggish or fails to go to completion.
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles. This is a common mode of catalyst deactivation. The formation of palladium black indicates that the active Pd(0) species is not stable under the reaction conditions.
Recommended Solutions:
-
Ligand Selection: Ensure you are using an appropriate phosphine ligand. Bulky, electron-rich ligands can stabilize the Pd(0) center and prevent aggregation. Consider screening different ligands if the issue persists.
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try lowering the reaction temperature and extending the reaction time.
-
Degassing: Inadequate removal of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, promoting the formation of palladium black. Ensure all solvents and the reaction mixture are rigorously degassed.
Q2: My reaction is not proceeding, but I don't see any palladium black. What are other potential causes for catalyst inactivity?
A2: If there is no visible palladium black, the catalyst may be deactivated through other mechanisms, or the catalytic cycle may be inhibited.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Precatalyst | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient. Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways. Use fresh, high-purity ligands and ensure an inert atmosphere. |
| Inhibition by Substrates or Products | Certain functional groups on your starting materials or product can coordinate to the palladium center and inhibit catalysis. If you suspect this, a change in ligand or solvent may be necessary. |
| Insufficient Base | The base is crucial for the transmetalation step. Ensure the base is strong enough, soluble in the reaction medium, and present in a sufficient stoichiometric amount. |
Issue 2: The reaction is producing significant side products.
Q3: I am observing a large amount of homocoupling product from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.
Strategies to Minimize Homocoupling:
| Strategy | Experimental Protocol |
| Rigorous Exclusion of Oxygen | Thoroughly degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). |
| Use of a Pd(0) Precatalyst | Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the presence of Pd(II) that promotes homocoupling. |
| Addition of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help reduce any residual Pd(II) to Pd(0) without interfering with the catalytic cycle. |
| Use of More Stable Boron Reagents | Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which can reduce the rate of side reactions. |
Q4: My starting aryl halide is being dehalogenated. What is the cause and how can I prevent it?
A4: Dehalogenation, the replacement of the halide with a hydrogen atom, can occur in the presence of a hydride source.
Potential Causes & Solutions:
-
Hydride Source: Certain bases or solvents can act as hydride donors. If dehalogenation is a significant issue, consider using a non-hydridic base and a solvent that is less prone to donating a hydride.
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration.
Data Presentation
The following tables summarize key quantitative data to aid in catalyst selection and reaction optimization.
Table 1: Turnover Frequency (TOF) of Common Palladium Catalysts in Suzuki Coupling
| Catalyst | Ligand | Substrates | TOF (h⁻¹) |
| Pd(OAc)₂ | SPhos | Aryl bromide, Arylboronic acid | >1000 |
| Pd₂(dba)₃ | XPhos | Aryl chloride, Arylboronic acid | ~500-1500 |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodide, Arylboronic acid | ~100-500 |
| Pd/C | None | Aryl bromide, Phenylboronic acid | ~8-9[1] |
Note: TOF values are highly dependent on specific reaction conditions (temperature, concentration, base, solvent) and should be used as a general guide.
Table 2: Effect of Impurities on Catalyst Performance
| Impurity | Concentration | Effect on Reaction |
| Water | Varies | Can be beneficial in some cases, but excess can promote protodeboronation. |
| Oxygen | Trace amounts | Promotes ligand oxidation and homocoupling of boronic acids. |
| Sulfur Compounds | ppm level | Can act as a catalyst poison by strongly binding to the palladium center. |
| Precursors of Solvents (e.g., 2,3-dihydrofurane in THF) | 100-300 ppm | Can significantly decrease conversion by poisoning the catalyst. |
Experimental Protocols
This section provides detailed methodologies for a standard Suzuki-Miyaura coupling reaction and diagnostic experiments to identify the nature of the catalytic species.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed water (if required)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Hot Filtration Test for Heterogeneous Catalysis
This test helps determine if the catalysis is occurring via a soluble (homogeneous) or solid (heterogeneous) species.
Procedure:
-
Set up the Suzuki reaction as described in Protocol 1.
-
Allow the reaction to proceed to a certain conversion (e.g., 30-50%), which should be determined by taking an initial sample for analysis.
-
At this point, quickly and carefully filter the hot reaction mixture through a pre-heated filter (e.g., a syringe filter or a heated funnel with filter paper) to remove all solid catalyst particles.
-
Continue to heat the filtrate at the reaction temperature and monitor its progress over time.
Interpretation of Results:
-
If the reaction in the filtrate continues: This suggests that the active catalyst is a soluble, homogeneous species that has leached from the solid support.
-
If the reaction in the filtrate stops: This indicates that the catalysis is truly heterogeneous, occurring on the surface of the solid catalyst.
Protocol 3: Mercury (0) Poisoning Test
This test is another method to probe for heterogeneous catalysis, as elemental mercury can poison a heterogeneous palladium catalyst by amalgamation. Caution: Mercury is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Procedure:
-
Set up two identical Suzuki reactions.
-
To one of the reactions, add a small drop of elemental mercury (Hg(0)) at the beginning of the reaction.
-
Run both reactions under identical conditions and monitor the progress of each.
Interpretation of Results:
-
If the reaction with mercury is significantly inhibited or stopped compared to the control reaction: This is often interpreted as evidence for a heterogeneous catalyst.
-
If both reactions proceed at a similar rate: This suggests that the catalysis is likely homogeneous.
Important Note: The interpretation of the mercury test can be complex, as mercury has been shown to interact with homogeneous palladium species as well. Therefore, the results of this test should be considered in conjunction with other evidence, such as the hot filtration test.
Mandatory Visualizations
The following diagrams illustrate key concepts in troubleshooting Suzuki reactions.
References
Technical Support Center: Optimizing C-N Bond Formation with 3-Bromo-6-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful C-N bond formation with 3-bromo-6-methoxyquinoline, a common challenge in the synthesis of novel chemical entities.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| CN-001 | Low or No Product Yield | 1. Inactive Catalyst | - Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[1] - Verify the quality of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).[1][2] - Increase catalyst loading (typically 1-5 mol%).[2] |
| 2. Inappropriate Ligand | - Screen different phosphine ligands. Bulky, electron-rich ligands like Xantphos, DavePhos, or Josiphos-type ligands are often effective for heteroaromatic substrates.[2][3] | ||
| 3. Incorrect Base or Base Strength | - The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[1][4] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be better.[3][4] | ||
| 4. Poor Reagent Quality | - Ensure this compound and the amine coupling partner are pure. - Amines should be purified (e.g., by distillation or filtration through alumina) before use. | ||
| 5. Non-Inert Reaction Conditions | - Thoroughly degas the solvent to remove oxygen, which can deactivate the catalyst.[5] - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[5] | ||
| CN-002 | Formation of Side Products (e.g., Debromination) | 1. High Reaction Temperature | - Lower the reaction temperature. While typical temperatures are 80-120 °C, optimization may be required.[2][5] |
| 2. Unstable Catalyst Complex | - An inappropriate ligand-to-metal ratio can lead to catalyst decomposition and side reactions. Consider adding a slight excess of the ligand. | ||
| 3. Presence of Water | - Ensure all reagents and solvents are anhydrous, as water can participate in side reactions. | ||
| CN-003 | Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality | - Use reagents from the same batch or re-purify starting materials for each experiment. Bulk bases should be stored in a desiccator. |
| 2. Inefficient Mixing | - For heterogeneous mixtures (e.g., with inorganic bases), ensure vigorous stirring to facilitate proper mixing.[1] | ||
| 3. Catalyst Generation Issues | - Using palladium pre-catalysts can lead to more reliable generation of the active catalytic species compared to Pd(II) sources that require in-situ reduction.[1] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the amination of this compound?
A1: A common and effective starting point is the combination of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand.[2][3] This system is well-suited for coupling with a variety of amines. Alternative bulky, electron-rich phosphine ligands can also be screened for optimal performance.[2][6]
Q2: What is the best base to use for this reaction?
A2: The choice of base depends on the functional group tolerance of your substrates. For robust substrates, sodium tert-butoxide (NaOtBu) often provides high reaction rates.[4] If your amine or the quinoline substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a better choice, though it may require higher catalyst loadings or longer reaction times.[3][4]
Q3: How do I choose the right solvent for my C-N coupling reaction?
A3: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[7][8] The choice can affect solubility and reaction rate, so screening may be necessary. It is important to use anhydrous and properly degassed solvents to prevent catalyst deactivation.[5]
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: To improve a sluggish reaction, consider the following:
-
Increase Temperature: Gradually increase the reaction temperature, typically within the 80-120 °C range.[2]
-
Screen Ligands: A different ligand may facilitate the catalytic cycle more efficiently.
-
Use a Stronger Base: If your substrate allows, switching to a stronger base like NaOtBu can accelerate the reaction.[4]
-
Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes be effective.
Q5: I am observing the formation of a bithiophene-like byproduct. What is causing this?
A5: The formation of biaryl side products, such as the homocoupling of your starting material, can occur and is a known byproduct pathway in Buchwald-Hartwig reactions.[9] This can be influenced by the catalyst system and reaction conditions. Re-optimization of the ligand, base, or temperature may be necessary to minimize this side reaction.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.[2]
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in C-N Coupling
Caption: A logical workflow for troubleshooting low yields.
Key Parameters in Buchwald-Hartwig Amination
Caption: Key parameters influencing C-N bond formation.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removal of impurities from 3-Bromo-6-methoxyquinoline reactions
This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 3-Bromo-6-methoxyquinoline. It provides troubleshooting advice, detailed experimental protocols, and quantitative data to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. These typically include:
-
Unreacted Starting Materials: Such as 6-methoxyquinoline or the brominating agent.
-
Positional Isomers: Bromination at other positions on the quinoline ring can lead to isomeric byproducts.[1]
-
Over-brominated Products: The formation of di- or poly-brominated quinolines is a common issue, especially with aggressive brominating agents.[1]
-
Side-Reaction Byproducts: Depending on the reaction conditions, tar-like polymeric materials can form.[1]
-
Residual Solvents: Solvents used during the reaction or initial work-up may be present in the crude product.[2]
Q2: How do I choose the best purification method for my crude product?
A2: The optimal purification strategy depends on the impurity profile and the desired final purity.
-
Recrystallization is highly effective for removing less polar impurities when your target compound is a solid.[3]
-
Column Chromatography is ideal for separating compounds with similar polarities, such as positional isomers.[3]
-
Acid-Base Extraction is a useful first step to separate the basic this compound from neutral or acidic impurities.[3] For achieving very high purity (>99%), a combination of methods, such as recrystallization followed by column chromatography, is often recommended.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is crucial for comprehensive purity validation.[4]
-
High-Performance Liquid Chromatography (HPLC): Considered the standard for quantitative purity analysis due to its high resolution and sensitivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the main compound and any impurities. It can also be used for quantitative analysis (qNMR).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the target compound and unknown impurities by providing mass-to-charge ratio information.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Oily Residue Forms Instead of Crystals During Recrystallization
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to ensure everything is fully dissolved before attempting to cool again.[3] |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature. Avoid placing it directly in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.[3][6] |
| Incorrect Solvent System | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures, such as ethyl acetate/hexane or ethanol/water.[3][6] |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Eluent Polarity | If compounds are eluting too quickly, decrease the eluent polarity. If they are stuck on the column, gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Sample Applied Incorrectly | Ensure the crude sample is dissolved in a minimal amount of solvent and applied as a concentrated band at the top of the column. Adsorbing the sample onto silica gel and dry-loading it can improve resolution.[3] |
Quantitative Data Summary
The following table summarizes typical results from common purification methods for bromoquinoline derivatives. The actual yields and purity will vary based on the specific reaction and impurity profile.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[3] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[3] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity for analytical standards.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for purifying crude this compound using a silica gel column.
-
Eluent Selection: Use TLC to find a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 4:1). The ideal system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, create a dry-loading by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.[3]
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Protocol 2: Purification by Recrystallization
This protocol details the purification using a mixed solvent system like ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) with stirring until the solid dissolves completely.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified crystals in a vacuum oven to a constant weight.[6]
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-6-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Bromo-6-methoxyquinoline for library synthesis. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound, and is it suitable for scaling up?
A1: A prevalent and scalable method for synthesizing this compound and its analogs often involves a multi-step process starting from appropriately substituted anilines. A common approach is a variation of the Gould-Jacobs reaction to construct the quinoline core, followed by bromination. For instance, starting with 4-methoxyaniline, one can synthesize a 6-methoxyquinolin-4-ol intermediate, which can then be converted to a 4-chloro or 4-hydroxy derivative before subsequent bromination at the 3-position.[1][2][3] Another related approach involves the Skraup synthesis, which uses arylamines and glycerol to form the quinoline ring system.[4]
Q2: What are the critical parameters to control during the scale-up of the bromination step?
A2: When scaling up the bromination of the 6-methoxyquinoline core, several parameters are critical for ensuring safety, yield, and purity. Careful temperature control is essential to prevent side reactions and the formation of poly-brominated species. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and solvent can significantly impact the reaction's selectivity and ease of workup.[5] It is also crucial to maintain an inert atmosphere to prevent unwanted side reactions.
Q3: How can I purify the final this compound product on a larger scale?
A3: For large-scale purification of this compound, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at a small scale first. Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[1][6] If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed, though this may be less economical for very large quantities.[7][8]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several reagents used in the synthesis of this compound are hazardous. Brominating agents like bromine and NBS are corrosive and toxic. Phosphorus oxychloride (POCl₃), often used to convert quinolinones to chloroquinolines, is highly corrosive and reacts violently with water.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound.
-
Possible Cause: Incomplete reaction during the quinoline core formation or the bromination step.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure all starting materials are consumed before workup. The reaction time may need to be extended, or the temperature might require optimization for a larger scale. The purity of starting materials is also crucial; impurities can inhibit the reaction.[9]
-
Possible Cause: Suboptimal reaction conditions.
-
Suggested Solution: Systematically screen reaction parameters such as temperature, solvent, and catalyst (if applicable) on a small scale before scaling up. For the bromination step, the choice of brominating agent and the reaction temperature can significantly influence the yield.
Problem 2: Formation of multiple products, including di-brominated or other isomeric byproducts.
-
Possible Cause: Over-bromination or lack of regioselectivity.
-
Suggested Solution: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise or as a solution over time can help maintain a low concentration and improve selectivity. Lowering the reaction temperature can also enhance selectivity.[10]
-
Possible Cause: The directing effects of the substituents on the quinoline ring.
-
Suggested Solution: The methoxy group at the 6-position is an activating group and directs electrophilic substitution. Understanding the electronic properties of the quinoline ring system is key to predicting and controlling the position of bromination. In some cases, using a different synthetic route that introduces the bromine at an earlier stage might be beneficial.
Problem 3: The final product is dark-colored and difficult to purify.
-
Possible Cause: Formation of degradation products or colored impurities.
-
Suggested Solution: Strong acidic conditions and high temperatures can lead to the formation of colored impurities.[10] Ensure the reaction temperature is strictly controlled. The crude product can sometimes be treated with activated carbon to remove colored impurities before recrystallization.
-
Possible Cause: Residual starting materials or byproducts.
-
Suggested Solution: Optimize the purification protocol. This may involve testing different recrystallization solvents or solvent mixtures. A multi-step purification process, such as an initial recrystallization followed by a silica gel plug, might be necessary to remove persistent impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxyquinolin-4(1H)-one (Intermediate)
This protocol is adapted from the Gould-Jacobs reaction.[1][2]
-
Condensation: A mixture of 4-methoxyaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250°C. The mixture is maintained at this temperature for 30-60 minutes.
-
Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.
-
Saponification & Decarboxylation: The isolated ester is heated to reflux in an aqueous solution of sodium hydroxide (e.g., 10-20%) until the hydrolysis is complete (monitored by TLC). The solution is then cooled and acidified with a strong acid like HCl to a pH of 2-3 to precipitate the 6-methoxyquinolin-4(1H)-one. The solid is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of this compound
This protocol assumes the successful synthesis of a suitable 6-methoxyquinoline precursor.
-
Chlorination (if starting from quinolinone): 6-Methoxyquinolin-4(1H)-one (1 equivalent) is heated in excess phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.[3] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or ammonia solution). The resulting 4-chloro-6-methoxyquinoline is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and the solvent is evaporated.
-
Dehalogenation (if starting from 4-chloro derivative): The 4-chloro-6-methoxyquinoline can be converted to 6-methoxyquinoline via catalytic hydrogenation (e.g., using Pd/C and a hydrogen source).
-
Bromination: To a solution of 6-methoxyquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining bromine. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Saponification & Decarboxylation | Step 4: Chlorination | Step 5: Bromination |
| Starting Material | 4-methoxyaniline | Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate | Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate | 6-Methoxyquinolin-4(1H)-one | 6-methoxyquinoline |
| Reagents | Diethyl (ethoxymethylene)malonate | Diphenyl ether | NaOH, HCl | POCl₃ | NBS |
| Typical Scale | 100 g | 150 g | 120 g | 80 g | 50 g |
| Typical Yield | >95% (crude) | 70-85% | 85-95% | 80-90% | 75-85% |
| Purity (after step) | - | >90% | >95% | >95% | >98% (after purification) |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Debromination During Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert guidance on preventing unwanted debromination, a common side reaction in cross-coupling chemistry. Debromination, or hydrodebromination, leads to reduced yields and the formation of difficult-to-separate byproducts. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in cross-coupling reactions?
A1: Debromination is an undesired side reaction where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a hydrodebrominated byproduct, which reduces the yield of the desired coupled product and introduces impurities that can complicate purification.[1][4]
Q2: What is the primary mechanistic cause of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][4][5] This Pd-H intermediate can arise from various sources, including the solvent (e.g., alcohols, water), the base, or other reagents.[4][6] Once formed, the Pd-H species can react with the aryl bromide in a competing catalytic cycle, leading to the replacement of the bromine with hydrogen instead of the desired coupling partner.[1][2]
Q3: How does the choice of base influence the extent of debromination?
A3: The base is a critical factor. Strong bases, such as sodium tert-butoxide (NaOtBu) or other alkoxides, can promote the formation of Pd-H species, leading to increased debromination.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally milder and less likely to generate hydride species, thus minimizing this side reaction.[1][7]
Q4: What role do phosphine ligands play in preventing debromination?
A4: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the relative rates of the desired coupling versus the side reaction.[2] Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are often effective at suppressing debromination.[1] These ligands promote the reductive elimination step of the desired catalytic cycle, outcompeting the debromination pathway.
Q5: How does reaction temperature affect debromination?
A5: Higher reaction temperatures can accelerate the rate of debromination, sometimes more than the desired coupling reaction.[2][4] If significant debromination is observed, lowering the reaction temperature is a key troubleshooting step.[2] Running the reaction at the lowest effective temperature can often minimize this side reaction.[7]
Troubleshooting Guides
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant debromination observed in a Suzuki-Miyaura coupling reaction.
-
Symptoms: ¹H NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of the hydrodebrominated byproduct alongside the desired product.
-
Systematic Troubleshooting:
A systematic workflow for troubleshooting debromination.
Issue 2: Debromination competing with Sonogashira coupling.
-
Symptoms: Formation of the debrominated starting material is observed, and the desired alkynylated product yield is low. Glaser-type homocoupling of the alkyne may also be a competing side reaction.
-
Troubleshooting Steps:
-
Consider a Copper-Free Protocol: The copper co-catalyst in traditional Sonogashira reactions can sometimes facilitate side reactions. Switching to a copper-free protocol is often a highly effective strategy to improve selectivity.[5]
-
Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but if debromination is an issue, screening milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.
-
Ligand Selection: As with other cross-couplings, using bulky, electron-rich phosphine ligands can help accelerate the desired coupling over debromination.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for reasonable conversion of the starting material.
-
Data Presentation: Impact of Reaction Parameters on Debromination
Table 1: Influence of Base on Debromination in Palladium-Catalyzed Cross-Coupling
| Base Class | Examples | General Tendency for Debromination | Rationale |
| Strong/Aggressive | NaOtBu, NaOH, LiOtBu | High | Can readily promote the formation of Pd-H species, which are direct precursors to debromination.[1][4] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Milder bases that are less likely to generate significant concentrations of Pd-H species.[1][7] |
| Inorganic Phosphates | K₃PO₄ | Low | Generally considered a weak, non-aggressive base that is highly effective at minimizing debromination.[1] |
| Amine Bases | Et₃N, DIPEA | Moderate | Can act as hydride sources, particularly at elevated temperatures.[3][6] |
Table 2: Effect of Phosphine Ligand Choice on a Sterically Hindered Coupling
| Ligand | Ligand Type | Typical Yield of Coupled Product | Tendency to Suppress Debromination |
| PPh₃ | Simple Triarylphosphine | Low to Moderate | Low |
| P(o-tolyl)₃ | Moderately Bulky Triarylphosphine | Moderate | Moderate |
| XPhos / SPhos | Bulky, Electron-Rich Biaryl Phosphine | High to Excellent | High |
Data is generalized for a model reaction between a sterically hindered aryl bromide and a coupling partner. Actual yields are substrate-dependent.
Key Mechanistic Pathways
The diagram below illustrates the desired palladium-catalyzed cross-coupling cycle and the competing, undesired debromination pathway that occurs in the presence of a hydride source.
Experimental Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, optimized to reduce the risk of debromination.[1]
Materials:
-
Aryl bromide (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Potassium Phosphate (K₃PO₄), 2.0 - 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene)
-
Degassed water (if required, typically 10:1 solvent:water v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate (K₃PO₄).[5]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][3]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3).[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring. Higher temperatures may increase debromination.[2][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.[1]
-
Work-up: Upon completion (or when starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
References
Analytical methods for monitoring 3-Bromo-6-methoxyquinoline reaction progress
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for monitoring the reaction progress of 3-Bromo-6-methoxyquinoline. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of reactions with this compound?
A1: The most common analytical methods are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
-
Reaction Type: For reactions involving significant changes in polarity, TLC and HPLC are excellent choices.[1]
-
Information Required: NMR provides detailed structural information about reactants, products, and intermediates. LC-MS is highly sensitive and provides mass information, which is useful for identifying products and byproducts.[1]
-
Sample Complexity: For complex reaction mixtures, the high resolving power of HPLC and LC-MS is advantageous.[1]
-
Availability of Equipment: Choose a method that is readily available in your laboratory.[1]
Q3: How can I use TLC to determine if my reaction has gone to completion?
A3: To monitor a reaction, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity while a new spot for the product appears and intensifies. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar. | - Dilute the sample before spotting.- Spot a smaller amount of the sample.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase.[2] |
| Spots Not Moving (Rf = 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| Spots at Solvent Front (Rf = 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[2] |
| Overlapping Spots | - The polarity of the mobile phase is not optimal. | - Systematically try different mobile phase compositions to achieve better separation.[2] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Fluctuating Baseline | - Leaking pump or fittings.- Air bubbles in the pump.- Inconsistent mobile phase composition. | - Check for and tighten any leaks.- Degas the mobile phase and prime the pump.- Ensure the mobile phase is well-mixed.[1] |
| Poor Peak Shape | - Sample solvent is too strong.- Column degradation. | - Dissolve the sample in the mobile phase or a weaker solvent.- Use a guard column or replace the analytical column. |
| No Peaks Detected | - No injection occurred.- Detector is off or not set to the correct wavelength. | - Check the autosampler and injection syringe.- Ensure the detector is on and set to an appropriate wavelength for quinoline derivatives (e.g., 254 nm).[3] |
Experimental Protocols
Protocol for Monitoring Reaction by TLC
A general protocol for monitoring quinoline synthesis by TLC involves plate preparation, sample preparation, spotting, development, and visualization.[2]
-
Plate Preparation: Use a silica gel TLC plate. With a pencil, draw a baseline approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[2]
-
Spotting: Use a capillary tube to spot small amounts of the starting material, the reaction mixture, and a co-spot on the baseline.[2][4]
-
Development: Place the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline.[2][5]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[2]
-
Analysis: Calculate the Rf value for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[2]
Protocol for Monitoring Reaction by HPLC
The following is a starting point for developing an HPLC method for monitoring reactions with this compound, based on methods for similar compounds.[3][6]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase or methanol.[2] Filter the sample through a 0.22 µm syringe filter.[2][7]
-
System Setup: Set up the HPLC system with a C18 column and equilibrate with the initial mobile phase composition.[2][3]
-
Injection and Analysis: Inject the sample and monitor the chromatogram. The retention time of the starting material should decrease as a new peak for the product appears.
Protocol for Monitoring Reaction by ¹H NMR
NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information and can be quantitative.[8][9]
-
Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Quench the reaction if necessary, and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the integrals of characteristic peaks for the starting material (this compound) and the product. For example, monitor the disappearance of a specific proton signal on the quinoline ring of the starting material and the appearance of a new signal in the product.
Visualizations
Caption: Workflow for monitoring a this compound reaction.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Structural Validation of Synthesized 3-Bromo-6-methoxyquinoline: A Comparative NMR Guide
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic compounds. This guide provides a comparative framework for the validation of synthesized 3-Bromo-6-methoxyquinoline using ¹H and ¹³C NMR data, alongside detailed experimental protocols.
Comparative NMR Data Analysis
To validate the structure of synthesized this compound, its NMR spectral data should be compared against expected values derived from structurally similar compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the reported data for the parent structures, 6-methoxyquinoline and 3-bromoquinoline.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Proton Assignment | Predicted for this compound | Reported for 6-Methoxyquinoline[1][2] | Reported for 3-Bromoquinoline[3] |
| H-2 | ~8.9 ppm (d) | 8.73 (dd) | 8.95 (d) |
| H-4 | ~8.2 ppm (d) | 7.32 (dd) | 8.25 (d) |
| H-5 | ~7.9 ppm (d) | 8.00 (d) | 8.10 (d) |
| H-7 | ~7.4 ppm (dd) | 7.37 (dd) | 7.80 (ddd) |
| H-8 | ~7.1 ppm (d) | 7.09 (d) | 7.95 (d) |
| -OCH₃ | ~3.9 ppm (s) | 3.93 (s) | - |
Predicted values are estimated based on the additive effects of the bromo and methoxy substituents on the quinoline core.
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon Assignment | Predicted for this compound | Reported for 6-Methoxyquinoline | Reported for 3-Bromoquinoline |
| C-2 | ~151.0 | 149.9 | 152.1 |
| C-3 | ~122.0 | 121.5 | 121.8 |
| C-4 | ~135.0 | 135.3 | 138.5 |
| C-4a | ~128.0 | 127.8 | 128.9 |
| C-5 | ~122.5 | 122.1 | 129.5 |
| C-6 | ~158.0 | 157.5 | 127.4 |
| C-7 | ~105.0 | 104.9 | 129.2 |
| C-8 | ~131.0 | 130.8 | 128.2 |
| C-8a | ~144.0 | 144.3 | 147.1 |
| -OCH₃ | ~55.5 | 55.4 | - |
Note: Actual chemical shifts for the synthesized compound may vary depending on the solvent and concentration.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
-
Quantity of Material : For ¹H NMR, weigh approximately 5-25 mg of the synthesized this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4][5]
-
Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[6][7] The choice of solvent is crucial as it can influence chemical shifts.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift calibration (δ = 0.00 ppm).[6]
-
Filtration : To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Sample Volume : The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[6][7]
NMR Data Acquisition
The following are general parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment is typically used.
-
Spectral Width : A range of -1 to 12 ppm is generally sufficient for most organic compounds.[8]
-
Acquisition Time : An acquisition time of around 4 seconds is recommended to ensure good digital resolution.[9]
-
Relaxation Delay : A relaxation delay of 1-2 seconds is standard.[10]
-
Number of Scans : 16 to 64 scans are usually adequate for a sample of this concentration.[8]
¹³C NMR Spectroscopy:
-
Pulse Program : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to single peaks for each carbon.
-
Spectral Width : A spectral width of 0 to 220 ppm is typically used.[8]
-
Pulse Angle : A 30° pulse angle is often used to allow for a shorter relaxation delay.[8]
-
Relaxation Delay : A delay of at least 1 second is recommended.[8]
-
Number of Scans : A significantly larger number of scans is required compared to ¹H NMR, often ranging from several hundred to thousands, depending on the sample concentration.
Workflow for Structural Validation
The logical process for the structural validation of a synthesized compound using NMR is outlined in the diagram below.
References
- 1. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
Reactivity of 3-Bromo-6-methoxyquinoline in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the functionalization of quinoline scaffolds is a cornerstone of creating novel molecules with significant biological activity. Among the various precursors, 3-Bromo-6-methoxyquinoline serves as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of this compound against other haloquinolines in key synthetic transformations, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by experimental data from analogous systems to provide a predictive framework for reaction performance.
General Reactivity Trends of Haloquinolines
In palladium-catalyzed cross-coupling reactions, the reactivity of haloquinolines is primarily dictated by the carbon-halogen bond dissociation energy. This generally follows the trend: Iodoquinolines > Bromoquinolines > Chloroquinolines.[1] The weaker carbon-iodine and carbon-bromine bonds facilitate the rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields and milder reaction conditions compared to their chloro- counterparts.[1] While advancements in catalyst technology have significantly improved the utility of chloroquinolines, bromoquinolines like this compound represent a balance between high reactivity and substrate stability.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the comparative reactivity, this section presents data from studies on various haloquinolines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Due to a lack of specific quantitative data for this compound in the available literature, data for structurally related bromoquinolines are used to provide a reasonable expectation of its performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity of 3-bromoquinolines in this reaction is generally higher than that of 3-chloroquinolines, often resulting in better yields under milder conditions.[1]
| Haloquinoline | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-xantphos | 110 °C, 10 min | 82% | [2] |
| 3-Chloropyridine | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (based on PCy3) | 110 °C, 10 min | 35% | [2] |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80 °C, 12h | High (not specified) | [3] |
This data for 3-bromoquinoline and 3-chloropyridine suggests that this compound would exhibit significantly higher reactivity and yield compared to its chloro-analogue under similar conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to other palladium-catalyzed reactions, bromoquinolines are generally more reactive substrates than chloroquinolines.
| Haloquinoline | Amine | Catalyst System | Conditions | Yield | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / XPhos / LHMDS | Dioxane, 100 °C, 12-16h | High (selective for Br) | [4] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex / tBuOK | Toluene, 85 °C, 4h | 81% | [5] |
| Aryl Chlorides | Various Amines | Specialized Pd/ligand systems | Often require higher temp. & specific ligands | Variable | [6] |
The selective amination of the bromo-position in 6-bromo-2-chloroquinoline highlights the greater reactivity of the C-Br bond. It is expected that this compound would readily undergo Buchwald-Hartwig amination under standard conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The general reactivity trend of halides (I > Br > Cl) is also applicable here.[1]
| Haloquinoline | Alkyne | Catalyst System | Conditions | Yield | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | THF, 50-80 °C | High (not specified) | [7] |
| Aryl Bromides | Phenylacetylene | (NHC)-Cu / (NHC)-Pd | Non-anhydrous solvent, air | High | [8] |
| Aryl Chlorides | Terminal Alkynes | Specialized Pd/ligand systems | Often require harsher conditions | Lower yields | [9] |
Bromoquinolines are effective substrates for the Sonogashira coupling, and it is anticipated that this compound would provide good to excellent yields under standard protocols.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted from literature for haloquinoline substrates. These should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[6]
Protocol 3: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (TEA), 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Quinoline Derivatives in Signaling Pathways
Quinoline-based compounds are of significant interest in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer. The functionalization of the quinoline scaffold through reactions like those described above allows for the synthesis of potent and selective kinase inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Several quinoline-based molecules have been developed as EGFR inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer, making it a key therapeutic target. Quinoline derivatives have also been developed as inhibitors of this pathway.
Conclusion
This compound is a valuable and reactive substrate for palladium-catalyzed cross-coupling reactions. Based on established reactivity trends, it is expected to perform favorably in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a versatile platform for the synthesis of complex quinoline derivatives. While direct quantitative data for this specific molecule is limited, the provided protocols and comparative data for analogous systems offer a strong foundation for researchers to develop efficient synthetic routes towards novel compounds for drug discovery and materials science. The importance of such synthetic endeavors is underscored by the continued emergence of quinoline-based molecules as potent inhibitors of critical cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi-res.com [mdpi-res.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Biological Activity of 3-Bromo-6-methoxyquinoline Derivatives and Related Compounds Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of brominated and methoxy-substituted quinoline derivatives, with a focus on compounds structurally related to 3-bromo-6-methoxyquinoline. The information is curated from experimental data to assist in research and drug development. While specific data for this compound derivatives is limited in the reviewed literature, this guide focuses on structurally similar compounds to provide valuable insights into their potential as anticancer agents.
Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of various brominated and methoxy-substituted quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data for several relevant compounds are summarized below.
| Compound Name | Structure | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Not available in search results | C6 (rat glioma), HeLa (human cervical cancer), HT29 (human colorectal adenocarcinoma) | 5.45–9.6 μg/mL | [1] |
| 6,8-dibromo-5-nitroquinoline | Not available in search results | C6, HT29, HeLa | 50.0 µM, 26.2 µM, 24.1 µM | [1] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | Not available in search results | C6, HeLa, HT29 | Exhibited significant inhibitory effects | [1] |
| 5-amino-6-methoxyquinoline derivative with sulfide linker | Not available in search results | KB (human oral cancer), HT29, MKN45 (human gastric cancer) | Mean IC50 = 42 nM | [2] |
| 5-amino-6-methoxyquinoline derivative with sulfone linker | Not available in search results | KB, HT29, MKN45 | Mean IC50 = 12 nM | [2] |
| 6-methoxyquinoline derivative with 3′,4′,5′-trimethoxybenzoyl group and C-5 hydroxyl | Not available in search results | Not specified | IC50 = 3.4 nM | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are harvested and seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilization solution (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity screening of chemical compounds.
Caption: General workflow for in vitro cytotoxicity screening.
Signaling Pathway
Quinoline derivatives have been shown to interfere with various signaling pathways that are crucial for cancer cell proliferation and survival.[4][5] One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition points of quinoline derivatives in the PI3K/Akt/mTOR pathway.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Unraveling the Anticancer Potential of Bromoquinoline Isomers: A Comparative Analysis
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in the design of anticancer drugs. The introduction of a bromine substituent to this scaffold gives rise to various bromoquinoline isomers, each exhibiting a unique pharmacological profile. This guide provides a comprehensive comparative analysis of the anticancer activity of different bromoquinoline isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.
Comparative Cytotoxicity of Bromoquinoline Isomers
The antiproliferative activity of bromoquinoline isomers has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, reveals significant variability based on the position of the bromine atom and the presence of other functional groups.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | Not Specified | Not Specified |
| HeLa (Cervical Carcinoma) | 6.7 - 25.6 | Not Specified | Not Specified | |
| HT29 (Colorectal Adenocarcinoma) | 6.7 - 25.6 | Not Specified | Not Specified | |
| 6-bromo-5-nitroquinoline | C6 (Rat Brain Tumor) | >50 | 5-FU | Not Specified |
| HeLa (Cervical Carcinoma) | >50 | 5-FU | Not Specified | |
| HT29 (Colorectal Adenocarcinoma) | 25.0 | 5-FU | Not Specified | |
| 6,8-dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | 5-FU | Not Specified |
| HT29 (Colorectal Adenocarcinoma) | >50 | 5-FU | Not Specified | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | 15.2 | 5-FU | 11.5 |
| HeLa (Cervical Carcinoma) | 19.8 | 5-FU | 8.7 | |
| HT29 (Colorectal Adenocarcinoma) | 12.4 | 5-FU | 9.6 | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.6 | 5-FU | 11.5 |
| HeLa (Cervical Carcinoma) | 5.45 | 5-FU | 8.7 | |
| HT29 (Colorectal Adenocarcinoma) | 8.9 | 5-FU | 9.6 |
Data compiled from multiple sources, including studies on various bromoquinoline derivatives.[1][2]
Mechanisms of Anticancer Action
The anticancer effects of bromoquinoline isomers are attributed to a variety of cellular and molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication and repair.
Induction of Apoptosis
Several bromoquinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, 6-bromo-5-nitroquinoline has been identified as a potent inducer of apoptosis.[1] The process of apoptosis is often confirmed by DNA laddering assays, where the characteristic fragmentation of genomic DNA is visualized.
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Certain bromoquinoline compounds exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. For example, some quinoline derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phases.[3][4][5][6] This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Inhibition of Topoisomerase I
Topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cell death. Notably, 5,7-dibromo-8-hydroxyquinoline and other brominated quinolines have been found to inhibit human topoisomerase I, highlighting a key mechanism of their anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.
DNA Laddering Assay for Apoptosis
This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Harvesting: Treat cells with the bromoquinoline isomers to induce apoptosis. Harvest both adherent and floating cells.
-
DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable DNA extraction kit or protocol.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel to separate the DNA fragments by size. Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.[4]
Visualizing the Mechanisms of Action
To better understand the complex biological processes influenced by bromoquinoline isomers, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway.
References
A Comparative Guide to Purity Assessment of 3-Bromo-6-methoxyquinoline by HPLC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates like 3-Bromo-6-methoxyquinoline is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and comparative performance data.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Versatile Approach
HPLC-MS is a powerful and widely adopted technique for the purity analysis of pharmaceutical compounds. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the main component as well as any process-related impurities or degradation products.[1][2][3] For a molecule like this compound, a reversed-phase HPLC method is typically the most effective approach.
Table 1: Comparison of Analytical Methods for Purity Analysis of this compound
| Parameter | HPLC-MS | Quantitative NMR (qNMR) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry.[1] | Intrinsic quantitative measurement based on the direct proportionality between NMR signal integrals and the number of nuclei.[4][5] | Separation using a supercritical fluid (typically CO2) as the mobile phase, often used for chiral and achiral separations.[6][7] |
| Specificity | High; can separate and identify isomers and closely related impurities. | Excellent; provides structural confirmation and can distinguish between isomers with different NMR spectra.[4] | High, especially for chiral compounds; offers different selectivity compared to HPLC.[8][9] |
| Sensitivity (LOD/LOQ) | Very high; typically in the ng/mL to pg/mL range, especially with modern mass spectrometers. | Moderate; dependent on the magnetic field strength and the number of scans. | High; comparable to HPLC, with the advantage of reduced solvent consumption.[6][7] |
| Quantitation | Requires a reference standard for absolute purity determination. | Absolute quantitation is possible with a certified internal standard, without needing a specific reference standard of the analyte.[1][10] | Requires a reference standard for absolute purity. |
| Analysis Time | ~15-30 minutes per sample. | ~5-15 minutes per sample (for data acquisition). | Faster than HPLC, typically ~5-15 minutes per sample due to lower viscosity of the mobile phase.[6] |
| Sample Throughput | High, especially with the use of autosamplers. | Moderate. | High. |
| Destructive | Yes. | No. | Yes. |
| Impurity Identification | Excellent; MS provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[2][11] | Possible for structurally characterized impurities. | Yes, when coupled with a mass spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This protocol is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[11]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for quinoline derivatives.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.[1][13][14]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into the same NMR tube. Dissolve in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Supercritical Fluid Chromatography (SFC) Method
SFC is a valuable alternative, particularly for its speed and reduced environmental impact.[6][7][9]
-
Instrumentation: An SFC system coupled with a UV or Mass Spectrometry detector.
-
Chromatographic Conditions:
-
Column: A suitable chiral or achiral stationary phase depending on the potential impurities.
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol with a suitable additive (e.g., 0.1% trifluoroacetic acid)
-
-
Gradient: Optimized based on the separation of the main component and impurities.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Detection: UV detection at a suitable wavelength or MS detection.
Visualizing the Workflow
Caption: Workflow for HPLC-MS purity analysis.
Caption: Method selection logic diagram.
Conclusion
The purity assessment of this compound can be effectively performed using HPLC-MS, which stands out as a versatile and robust method for the simultaneous analysis of the main component and a wide range of impurities.[1] Its coupling with mass spectrometry provides invaluable information for the structural elucidation of unknown impurities, which is a significant advantage in drug development.[11]
While HPLC-MS is a powerful tool, qNMR serves as an excellent primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte.[1][13] SFC offers a faster and more environmentally friendly alternative, especially when chiral impurities are a concern.[6][7] The selection of the most suitable method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and the desired level of accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selvita.com [selvita.com]
- 10. ethz.ch [ethz.ch]
- 11. hpst.cz [hpst.cz]
- 12. benchchem.com [benchchem.com]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Crystallographic Analysis of Novel 3-Bromo-6-methoxyquinoline Derivatives and Analogs
For Immediate Release
This guide provides a detailed comparative analysis of the single-crystal X-ray crystallographic data of 3-benzyl-6-bromo-2-methoxyquinoline and its chloro-analog, 3-benzyl-6-bromo-2-chloroquinoline. The data herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the structural nuances of substituted quinoline scaffolds.
The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties. This guide presents a direct comparison of crystallographic parameters, detailed experimental protocols for synthesis and crystallization, and a logical workflow for characterization.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction studies of 3-benzyl-6-bromo-2-methoxyquinoline (Compound B ) and 3-benzyl-6-bromo-2-chloroquinoline (Compound A ). This side-by-side comparison highlights the influence of the substituent at the C2 position on the crystal packing and unit cell dimensions.
| Parameter | 3-benzyl-6-bromo-2-chloroquinoline (A) | 3-benzyl-6-bromo-2-methoxyquinoline (B) |
| Chemical Formula | C₁₆H₁₁BrClN | C₁₇H₁₄BrNO |
| Formula Weight | 332.62 | 328.20 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 11.235(2) | 4.3606 |
| b (Å) | 10.528(2) | 10.820 |
| c (Å) | 12.041(2) | 29.886 |
| α (°) | 90 | 90 |
| β (°) | 108.45(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1350.5(4) | 1408.9 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.637 | 1.547 |
| R-factor | Not Reported | 0.0314 |
| Data Source | [1][2] | [3] |
Experimental Protocols
The methodologies provided below are based on published procedures for the synthesis and crystallographic analysis of the compared quinoline derivatives.[1][2]
Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (A)
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) in an ice salt bath, keeping the temperature below 15 °C. The mixture is then warmed to ~40 °C to dissolve the precipitated solid.
-
Cyclization: The appropriate precursor, 3-benzyl-6-bromoquinolin-2(1H)-one, is added to the Vilsmeier reagent. The reaction mixture is heated to 80 °C and stirred overnight.
-
Work-up: The solution is slowly poured into ice water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation from an ethyl acetate solution.
Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline (B)
-
Substitution Reaction: 3-Benzyl-6-bromo-2-chloroquinoline (Compound A ) is dissolved in methanol.
-
Base Addition: A solution of sodium methoxide in methanol is added to the mixture.
-
Reflux: The reaction mixture is heated at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
Crystallization: The crude product is purified by column chromatography, and single crystals are grown by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate).
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of the compound is mounted on a diffractometer.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using graphite-monochromated MoKα radiation (λ = 0.71073 Å).
-
Structure Solution: The crystal structure is solved using direct methods.
-
Structure Refinement: The structure is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and structural characterization of the quinoline derivatives discussed.
Caption: General workflow for synthesis, purification, and crystallographic analysis.
This guide provides a foundational comparison based on available crystallographic data. Further studies on a wider range of novel 3-bromo-6-methoxyquinoline derivatives will undoubtedly provide deeper insights into their structure-property relationships, aiding in the development of future therapeutic agents.
References
Unveiling the Potency of Substituted Bromoquinolines Against Microbial Threats: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comprehensive comparison of the antimicrobial properties of substituted bromoquinolines, a promising class of heterocyclic compounds. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document serves as a vital resource for advancing the development of new and effective therapeutics.
Substituted bromoquinolines have emerged as a significant area of interest in medicinal chemistry due to their broad-spectrum antimicrobial activity. The strategic placement of a bromine atom and other substituents on the quinoline scaffold has been shown to modulate their biological efficacy against a range of pathogenic bacteria and fungi. This guide synthesizes findings from various studies to offer an objective comparison of their performance.
Comparative Antimicrobial Efficacy
The antimicrobial potency of various substituted bromoquinolines is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of different bromoquinoline derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity of Substituted Bromoquinolines
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Bromoquinoline-diones | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 | [1] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [1] | |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 800-1000 | [2] | |
| Other Bromoquinolines | 6-bromo-4-methylquinolin-2-ol derivatives (SK3) | Gram-positive & Gram-negative bacteria | Zone of Inhibition Exhibited | [3] |
Antifungal Activity of Substituted Bromoquinolines
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Bromoquinoline-diones | 7-bromoquinoline-5,8-dione sulfonamides | Fungal Strains | 800-1000 | [2] |
Deciphering the Mechanism of Action
The antimicrobial effects of substituted bromoquinolines are attributed to several key mechanisms, primarily targeting fundamental cellular processes in microorganisms.
Dual-Action Antimicrobial Strategy
Bromoquinoline derivatives, such as Broxyquinoline, exhibit a multifaceted approach to microbial inhibition. Their primary mechanisms include:
-
Metal Ion Chelation: These compounds can sequester essential metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are vital cofactors for numerous microbial enzymes.[2][4][5] This chelation disrupts critical metabolic pathways, leading to the inhibition of microbial growth.[2][4][5]
-
Cell Membrane Disruption: Bromoquinolines can intercalate into the lipid bilayer of the microbial cell membrane.[2][4] This disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2][4][5] Some quinoline-based antimicrobials have been shown to cause membrane depolarization and the release of ATP.[6]
The following diagram illustrates this dual-action mechanism:
Inhibition of DNA Gyrase
A significant target for many quinolone-based antimicrobials is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and repair.[3][7][8][9] By inhibiting DNA gyrase, these compounds prevent the resealing of the DNA strands, leading to a cascade of events that culminate in bacterial cell death.[3]
The logical workflow for this inhibitory pathway is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Broxyquinoline used for? [synapse.patsnap.com]
- 5. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]
- 6. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-methoxyquinoline Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-6-methoxyquinoline analogs and related brominated/methoxylated quinoline derivatives, with a focus on their potential as anticancer agents. The information presented is collated from various studies to facilitate the rational design of novel and more effective therapeutic agents based on the quinoline scaffold.
Comparative Analysis of Anticancer Activity
| Compound ID/Reference | Structure | Cancer Cell Line | IC50 (µM) |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |
| HeLa (human cervical carcinoma) | 26.4 | ||
| HT29 (human colon adenocarcinoma) | 15.0 | ||
| Compound 17 | 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |
| HT29 (human colon adenocarcinoma) | 26.2 | ||
| HeLa (human cervical carcinoma) | 24.1 | ||
| Compound 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (human breast cancer) | 0.016 |
| Compound 12e | (E)-3-(4-methoxyphenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-one | MGC-803 (human gastric cancer) | 1.38 |
| HCT-116 (human colon cancer) | 5.34 | ||
| MCF-7 (human breast cancer) | 5.21 | ||
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (human glioblastoma) | Micromolar concentrations |
| U87 (human glioblastoma) | Micromolar concentrations |
Structure-Activity Relationship Insights
From the available data, several key SAR trends can be inferred for brominated and methoxylated quinoline derivatives:
-
Position of Bromo and Methoxy Groups: The location of the bromo and methoxy substituents on the quinoline ring is critical for anticancer activity. For instance, the presence of bromine atoms at the C-5 and C-7 positions, in combination with methoxy and hydroxy groups, as seen in Compound 11, leads to potent inhibition of cancer cell proliferation.
-
Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as a nitro group at the C-5 position of a dibromoquinoline (Compound 17), can significantly enhance antiproliferative activity.
-
Substituents at C-8: Substitutions at the C-8 position of the quinoline ring with groups like hydroxyl or methoxy have been noted to have a considerable impact on the anticancer effects against various cancer cell lines.
-
Hybrid Molecules: Hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as chalcones (e.g., Compound 12e), can exhibit potent and broad-spectrum anticancer activity.
-
Amino Linker at C-8: The presence of an amino linker at the C-8 position, connecting to various side chains, has been shown to yield compounds with nanomolar potency against breast cancer cells (e.g., Compound 7).[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT29)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.[2][3]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Purified recombinant kinase (e.g., PI3K, EGFR)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.[4]
Signaling Pathways and Experimental Workflows
Quinoline-based compounds often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A common target for these molecules is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline analogs.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel this compound analogs.
Caption: General workflow for synthesis and evaluation of quinoline analogs.
References
A Comparative Guide to the Synthetic Routes of 3-Bromo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic pathways to 3-Bromo-6-methoxyquinoline, a key intermediate in pharmaceutical research and development. The routes are evaluated based on their efficiency, reagent availability, and reaction conditions, with supporting experimental data and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a variety of biologically active compounds. The strategic placement of the bromine atom at the 3-position and the methoxy group at the 6-position allows for diverse functionalization and derivatization. This guide explores two distinct and viable synthetic strategies for its preparation: a classical ring-forming approach starting from a pre-functionalized aniline (Route 1) and a route involving the functionalization of a pre-existing quinoline core (Route 2). A third, direct bromination approach is discussed but is generally not preferred due to poor regioselectivity.
Comparison of Synthetic Routes
| Parameter | Route 1: Skraup-Doebner-von Miller Synthesis | Route 2: Synthesis via Nitration and Sandmeyer Reaction |
| Starting Materials | 2-Bromo-4-methoxyaniline, Acrolein | 6-Methoxyquinoline, Nitrating Mixture, Reducing Agent, NaNO₂, CuBr |
| Key Reactions | Doebner-von Miller Cyclization | Electrophilic Nitration, Reduction of Nitro Group, Diazotization, Sandmeyer Reaction |
| Overall Yield | Moderate | Moderate to Good |
| Number of Steps | 1 | 3 |
| Key Advantages | Single-step quinoline ring formation. | Potentially higher overall yield and purity. |
| Key Disadvantages | Harsh reaction conditions (strong acid, high temperature). Potential for side product formation. Acrolein is toxic and polymerizes easily. | Multi-step process. Nitration can lead to isomeric mixtures, requiring careful control of reaction conditions and purification. |
Route 1: Skraup-Doebner-von Miller Synthesis from 2-Bromo-4-methoxyaniline
This classical approach involves the construction of the quinoline ring from a substituted aniline and an α,β-unsaturated aldehyde, in this case, acrolein. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent.
Experimental Protocol
Step 1: Synthesis of this compound
To a solution of 2-bromo-4-methoxyaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, an oxidizing agent such as arsenic pentoxide or iron(III) sulfate is added. The mixture is heated, and acrolein (1.2 equivalents) is added dropwise while maintaining the reaction temperature. After the addition is complete, the reaction mixture is heated at reflux for several hours. The mixture is then cooled, poured onto ice, and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.
Note: Specific yields and detailed reaction conditions for the Skraup-Doebner-von Miller reaction of 2-bromo-4-methoxyaniline with acrolein are not extensively reported in the literature and would require experimental optimization.
Route 2: Synthesis via Nitration of 6-Methoxyquinoline and Sandmeyer Reaction
This multi-step route begins with the commercially available 6-methoxyquinoline. The key steps involve the regioselective introduction of a nitro group at the 3-position, followed by its reduction to an amino group, and finally, conversion to the bromo group via a Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 6-Methoxy-3-nitroquinoline
6-Methoxyquinoline (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for a period, and the progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization may be necessary to separate it from other isomers.
Step 2: Synthesis of 3-Amino-6-methoxyquinoline
6-Methoxy-3-nitroquinoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C), is used to reduce the nitro group. The reaction mixture is typically heated. After the reduction is complete, the mixture is cooled and neutralized with a base to precipitate the aminoquinoline. The product is then extracted with an organic solvent and purified.
Step 3: Synthesis of this compound
3-Amino-6-methoxyquinoline (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid at an elevated temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Direct Bromination of 6-Methoxyquinoline (Not a Viable Route)
Direct electrophilic bromination of 6-methoxyquinoline has been reported to yield primarily the 5-bromo-6-methoxyquinoline isomer. The electron-donating methoxy group activates the benzene ring of the quinoline system, directing the incoming electrophile (bromine) to the ortho and para positions relative to the methoxy group. The 5-position is electronically and sterically favored over the 7-position. Substitution on the pyridine ring is generally less favorable under these conditions. Therefore, direct bromination is not a suitable method for the synthesis of this compound.
Visualizing the Synthetic Pathways
Route 1: Skraup-Doebner-von Miller Synthesis
Caption: Skraup-Doebner-von Miller synthesis of this compound.
Route 2: Synthesis via Nitration and Sandmeyer Reaction
Caption: Synthesis of this compound via nitration and Sandmeyer reaction.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The choice of route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step procedures versus harsh single-step reactions. The Skraup-Doebner-von Miller approach is more direct but may require significant optimization to achieve satisfactory yields and purity. The multi-step route involving nitration and a Sandmeyer reaction, while longer, may offer better control and potentially higher overall yields of a purer product, provided that the intermediate steps, particularly the regioselective nitration, are well-managed. Direct bromination of 6-methoxyquinoline is not a recommended strategy for obtaining the desired 3-bromo isomer.
Evaluating the Efficacy of 3-Bromo-6-methoxyquinoline Derivatives: A Guide to In Vitro Testing Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standard in vitro testing protocols to evaluate the therapeutic efficacy of 3-Bromo-6-methoxyquinoline derivatives. It offers a comparative framework supported by experimental data from related quinoline compounds, detailed methodologies for key experiments, and visual representations of workflows and signaling pathways.
Anticancer Activity Evaluation
Quinoline derivatives are a prominent class of heterocyclic compounds investigated for their potential as anticancer agents.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][4] The following protocols are fundamental for assessing the anticancer properties of this compound derivatives.
Quantitative Data Summary: Antiproliferative Activity of Brominated Quinoline Derivatives
The following table summarizes the cytotoxic activity of various brominated quinoline derivatives against different cancer cell lines. These compounds, while structurally different from this compound, provide a relevant comparison for potential efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%.[1][5] A lower IC50 value indicates greater potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 µg/mL | [6] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 µg/mL | [6] |
| 6,8-dibromo-5-nitroquinoline | HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [6] |
| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 5.45-9.6 µg/mL | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45-9.6 µg/mL | [6] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colorectal Adenocarcinoma) | 5.45-9.6 µg/mL | [6] |
Experimental Protocols: Anticancer Assays
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells convert the yellow tetrazolium salt MTT into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.[8] Include a vehicle control (e.g., DMSO).[10]
-
MTT Incubation: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilization solution like DMSO.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The IC50 value is calculated by plotting cell viability against compound concentration.[10]
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[10] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).[11]
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer.[10] Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[10]
3. Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] Many anticancer compounds exert their effects by inducing cell cycle arrest.
-
Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining buffer containing a DNA-binding dye like Propidium Iodide (PI) and RNase A.[12][13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[14][15] The resulting histogram reveals the percentage of cells in each phase of the cell cycle.[14]
4. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, which can help elucidate the compound's mechanism of action by observing its effect on key signaling proteins.[16]
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.[16]
-
SDS-PAGE and Transfer: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[16]
-
Immunoblotting: Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT) followed by HRP-conjugated secondary antibodies.[4][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Visualizations: Anticancer Evaluation
Experimental Workflow for Anticancer Evaluation.
Inhibition of PI3K/Akt Signaling Pathway.
Antimicrobial Activity Evaluation
Quinoline derivatives have also been extensively studied for their antimicrobial properties.[17][18][19] The following protocols are essential for determining the antibacterial and antifungal efficacy of this compound derivatives.
Quantitative Data Summary: Antimicrobial Activity of Quinoline Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [22] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [22] |
| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [22] |
| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [22] |
| Substituted Quinoline Derivative 11 | Staphylococcus aureus | 6.25 | [18] |
| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [17] |
Experimental Protocols: Antimicrobial Assays
1. Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] The broth microdilution method is commonly used.[24]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., ~5×10^5 CFU/mL) from a fresh culture.[20][24]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20][23]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[20]
2. Minimum Bactericidal Concentration (MBC) Test
The MBC test is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[25][26]
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth (at and above the MIC).[24]
-
Plating: Spread the aliquots onto an agar plate that does not contain the test compound.[24]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[24]
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[24][27] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[26]
Visualization: Antimicrobial Evaluation
Workflow for MIC and MBC Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 25. microchemlab.com [microchemlab.com]
- 26. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 27. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-6-methoxyquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive operational and disposal plan for 3-Bromo-6-methoxyquinoline, a halogenated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a hazardous chemical based on the known risks associated with similar quinoline and brominated aromatic compounds. Quinoline and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2] Therefore, it is imperative that this compound is never disposed of via standard drains or as regular solid waste.[1]
Essential Safety and Hazard Data
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash skin thoroughly after handling.[5] Use only in a well-ventilated area.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Wear protective gloves and clothing.[7] If on skin, wash with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Wear eye and face protection.[7] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] | If inhaled, remove person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[5] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[9] | Avoid release to the environment.[9] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]
-
Lab Coat: A full-length lab coat must be worn to protect from spills.[1]
2. Waste Segregation and Collection: To prevent hazardous reactions, chemical waste must be properly segregated.[1]
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container compatible with the chemical. Label the container as "Hazardous Waste" with the full chemical name: "this compound".[1]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent. Label the container as "Hazardous Waste" and list all components with their approximate percentages.[1]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed bag or container labeled "Hazardous Waste: this compound Contaminated Debris".[1]
3. Waste Storage: Proper storage of hazardous waste is critical to maintaining a safe laboratory environment.
-
Location: Store waste containers in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents.[3]
-
Containment: Keep containers tightly closed.[5] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to manage potential leaks.[1]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards.
4. Final Disposal: The disposal of hazardous waste is regulated by federal and state laws.
-
Regulatory Compliance: Hazardous waste management is governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with states often having their own specific regulations.[10][11][12] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated before disposal.[11][12]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide them with a complete inventory of the waste.
-
Treatment Options: While specific treatment for this compound is not defined, common methods for halogenated organic compounds include controlled incineration with flue gas scrubbing.[13] Land disposal restrictions may apply, requiring treatment to meet specific standards before landfilling.[14]
Disposal Workflow
The following diagram illustrates the key stages of the disposal process for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolines in clothing textiles--a source of human exposure and wastewater pollution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
- 13. echemi.com [echemi.com]
- 14. floridadep.gov [floridadep.gov]
Essential Safety and Logistical Information for Handling 3-Bromo-6-methoxyquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-6-methoxyquinoline was not available at the time of this writing. The following guidance is based on the safety data for structurally similar compounds, including other brominated and methoxylated quinoline derivatives. It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for your specific laboratory conditions.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural steps outlined are based on best practices for managing analogous chemical compounds.
Hazard Identification
Based on data from similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Statements:
Personal Protective Equipment (PPE) Requirements
A comprehensive suite of personal protective equipment is mandatory to ensure safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or be NIOSH (US) approved.[3] Provides crucial protection from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are generally suitable for incidental contact. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing | A flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[3] To be used in poorly ventilated areas or during spill clean-up. |
Operational Plan: Handling and Disposal
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
Experimental Protocols
1. Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
2. Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust. Use a spatula for transfers.
-
Solution Preparation: When preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
-
-
Disposal Procedure: All chemical waste must be disposed of through a licensed professional waste disposal service.[1][2][4] Do not dispose of this chemical down the drain or in regular trash. Ensure compliance with all local, state, and federal regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
